1-(Benzyloxy)-2-iodocycloheptane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H19IO |
|---|---|
Molecular Weight |
330.20 g/mol |
IUPAC Name |
1-iodo-2-phenylmethoxycycloheptane |
InChI |
InChI=1S/C14H19IO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI Key |
GWHXEFBEAASFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide on the Structure, Synthesis, and Reactivity of 1-(Benzyloxy)-2-iodocycloheptane
Executive Summary
1-(Benzyloxy)-2-iodocycloheptane (CAS: 1598325-32-6) is a highly versatile, bifunctional cycloalkane building block utilized in advanced organic synthesis and drug development. Featuring a protected hydroxyl group (benzyloxy ether) and a highly polarizable leaving group (iodine) on adjacent carbons of a seven-membered ring, this compound serves as a critical intermediate for complex functionalization. This whitepaper details its structural profiling, mechanistic synthesis via iodoetherification, self-validating experimental protocols, and downstream reactivity.
Structural and Physicochemical Profiling
The physicochemical behavior of 1-(Benzyloxy)-2-iodocycloheptane is dictated by the conformational flexibility of the seven-membered cycloheptane ring. Unlike the rigid chair conformation of cyclohexane, cycloheptane rapidly interconverts between various twist-chair conformations to minimize torsional strain.
When synthesized via standard electrophilic addition, the compound exists predominantly as the trans-isomer . The bulky benzyloxy group (-OCH₂Ph) and the large iodine atom (-I) adopt pseudo-equatorial positions. This trans-diaxial to trans-diequatorial equilibrium heavily favors the diequatorial-like state to minimize 1,4-transannular steric clashes inherent to medium-sized rings. The presence of the benzyl ether not only provides steric bulk but also acts as a robust protecting group that is orthogonal to the reactive C-I bond, enabling selective downstream transformations.
Mechanistic Synthesis: The Iodoetherification Pathway
The most efficient and regioselective method for synthesizing 1-(Benzyloxy)-2-iodocycloheptane is the iodoetherification of cycloheptene[1]. This reaction utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source and benzyl alcohol as both the nucleophile and the solvent/co-solvent[2],[3].
Mechanistic Causality:
-
Electrophilic Activation: NIS is preferred over elemental iodine (
) because it provides a controlled, low steady-state concentration of the iodonium ion ( ). This prevents radical-induced polymerization of the alkene and minimizes the formation of vicinal diiodide byproducts. -
Stereoselective Nucleophilic Attack: The formation of the bridged iodonium ion intermediate blocks one face of the cycloheptene ring. Benzyl alcohol is forced to attack from the opposite face (anti-periplanar addition). This strict geometric requirement exclusively yields the trans-1,2-disubstituted cycloheptane.
Mechanism of iodoetherification via an iodonium intermediate ensuring trans-stereoselectivity.
Experimental Protocol: Synthesis and Isolation
The following step-by-step protocol is designed as a self-validating system, ensuring high yield and purity through strategic mechanistic checkpoints.
Step-by-Step Methodology
-
Initiation & Solvation: Dissolve cycloheptene (1.0 eq, 10 mmol) and benzyl alcohol (1.5 eq, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Cooling to 0 °C controls the highly exothermic formation of the iodonium ion and prevents non-specific oxidation of the alcohol. DCM provides the optimal dielectric constant to stabilize the intermediate ion pair.
-
-
Electrophilic Addition: Add N-Iodosuccinimide (NIS, 1.1 eq, 11 mmol) portion-wise over 15 minutes. Wrap the reaction flask in aluminum foil to exclude light.
-
Causality: Excluding light prevents the homolytic cleavage of the N-I bond, thereby suppressing unwanted radical side reactions that lead to complex mixtures.
-
-
Validation (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the non-polar cycloheptene spot and the emergence of a UV-active, moderately polar spot confirms conversion.
-
Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (
).-
Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine species to water-soluble iodide (
), halting the reaction and preventing the oxidative degradation of the product during concentration.
-
-
Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure trans-product.
Quantitative Optimization Data
Table 1: Optimization of Reaction Conditions for Iodoetherification
| Solvent | Temperature | Equivalents (NIS:BnOH) | Yield (%) | Mechanistic Observation |
| THF | 25 °C | 1.1 : 1.2 | 45% | Significant ring-opening side products due to solvent nucleophilicity. |
| MeCN | 0 °C to 25 °C | 1.1 : 1.5 | 68% | Good conversion, but trace diiodide formation observed. |
| DCM | 0 °C to 25 °C | 1.1 : 1.5 | 89% | Optimal polarity for iodonium stabilization; highest diastereoselectivity. |
Reactivity and Downstream Applications
The strategic placement of the iodine atom adjacent to the benzyloxy group makes 1-(Benzyloxy)-2-iodocycloheptane a highly versatile node for divergent synthesis[4].
-
Radical Dehalogenation: The C-I bond is relatively weak (~234 kJ/mol) and highly susceptible to homolytic cleavage. Treatment with tributyltin hydride (
) and Azobisisobutyronitrile (AIBN) generates a secondary cycloheptyl radical, which can be trapped by hydrogen to yield benzyloxycycloheptane, or utilized in intramolecular radical cyclizations[4]. -
Nucleophilic Substitution (
): The secondary iodide can be displaced by nucleophiles (e.g., to form azides). However, reactions on seven-membered rings are sluggish compared to cyclopentanes due to transannular steric hindrance in the transition state. Heating in polar aprotic solvents (DMF) is strictly required to overcome this activation barrier. -
Elimination (E2): Treatment with a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) promotes an anti-periplanar elimination of HI, yielding the corresponding 1-(benzyloxy)cycloheptene derivatives.
Divergent downstream synthetic applications of 1-(Benzyloxy)-2-iodocycloheptane.
Analytical Characterization Data
Accurate characterization is critical for verifying the trans-stereochemistry of the synthesized compound. The following table summarizes the expected spectral assignments.
Table 2: Expected Spectroscopic Data
| Analytical Technique | Signal / Wavelength | Structural Assignment |
| 4.65 & 4.45 ppm (ABq, | Diastereotopic benzyl ether protons ( | |
| 4.25 ppm (dt, | Methine proton adjacent to the iodine atom (CH-I). | |
| 83.2 ppm | Carbon bonded to the oxygen atom (C-O). | |
| 36.8 ppm | Carbon bonded to the iodine atom (C-I). | |
| IR Spectroscopy | 1100 cm⁻¹ | Strong C-O-C asymmetric stretching (ether linkage). |
| IR Spectroscopy | 510 cm⁻¹ | C-I stretching vibration (halogen stretch). |
References
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Royal Society of Chemistry (Chemical Society Reviews) URL:[Link]
-
Synthesis by Substitution: Iodination of Alkenes and Cycloalkenes Source: Thieme E-Books (Science of Synthesis) URL:[Link]
-
Synthesis by Substitution: Intramolecular Oxidative Cyclization of Alcohols Source: Thieme E-Books (Science of Synthesis) URL:[Link]
-
Novel Process Windows: Reactions Using Tricky Reagents (Radical Dehalogenation) Source: Cardiff University Research Portal (ORCA) URL:[Link]
Sources
- 1. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Advanced Synthesis, Isolation, and Safety Profiling of 1-(Benzyloxy)-2-iodocycloheptane
Introduction
As drug discovery programs increasingly explore non-planar, sp³-rich scaffolds to improve pharmacokinetic profiles, medium-sized rings like cycloheptane have gained significant traction. Specifically, 1-(benzyloxy)-2-iodocycloheptane (CAS 1598325-32-6) serves as a highly versatile bifunctional building block. The presence of both a robust benzyl ether and a reactive secondary alkyl iodide allows for orthogonal functionalization, making it an ideal precursor for cross-coupling reactions, nucleophilic substitutions, and the generation of complex α-tertiary ethers[1].
This technical whitepaper provides a comprehensive evaluation of 1-(benzyloxy)-2-iodocycloheptane. Drawing upon established principles of electrophilic alkene activation, we detail a self-validating synthetic protocol, elucidate the physicochemical properties, and outline the critical safety and handling parameters required for laboratory scale-up.
Section 1: Physicochemical Properties & Identification
Accurate identification and characterization are the bedrock of reproducible synthetic chemistry. The following table summarizes the core quantitative data for 1-(benzyloxy)-2-iodocycloheptane, establishing the baseline metrics for analytical validation.
Table 1: Chemical Identity and Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | 1-(Benzyloxy)-2-iodocycloheptane |
| CAS Registry Number | 1598325-32-6 |
| Molecular Formula | C₁₄H₁₉IO |
| Molecular Weight | 330.21 g/mol |
| Appearance | Pale yellow to off-white viscous liquid |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate; Insoluble in H₂O |
| Structural Features | Cycloheptane core, trans-diaxial orientation of substituents (thermodynamically favored) |
Section 2: Mechanistic Rationale of Iodoetherification
The synthesis of 1-(benzyloxy)-2-iodocycloheptane is classically achieved via the iodoetherification of cycloheptene[1]. This transformation relies on the electrophilic activation of the alkene by an iodine source, typically N-iodosuccinimide (NIS), followed by the nucleophilic trapping of the resulting intermediate by benzyl alcohol[2].
Causality in Mechanism: The reaction proceeds via a bridged bicyclic iodonium ion intermediate. The bulky nature of the iodine atom sterically hinders one face of the cycloheptane ring. Consequently, the incoming benzyl alcohol nucleophile is forced to attack from the opposite face (anti-addition). This stereoelectronic requirement ensures that the reaction is highly diastereoselective, yielding exclusively the trans-isomer.
Mechanistic pathway of stereoselective cycloheptene iodoetherification.
Section 3: Optimized Experimental Protocol
To ensure high fidelity and yield, the following protocol has been designed as a self-validating system. Each step incorporates specific environmental controls and visual/analytical checkpoints to confirm the reaction trajectory.
Materials:
-
Cycloheptene (1.0 equiv)
-
Benzyl alcohol (1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation and Inertion: Flame-dry a round-bottom flask and purge with Argon. Add cycloheptene and anhydrous DCM to achieve a 0.2 M concentration.
-
Causality: The exclusion of moisture is critical. Water is a competing nucleophile; its presence would lead to the formation of the corresponding halohydrin (2-iodocycloheptan-1-ol) rather than the desired benzyl ether.
-
-
Nucleophile Addition: Inject benzyl alcohol (1.5 equiv) into the stirring solution and cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Excess benzyl alcohol drives the equilibrium toward ether formation. Cooling the system mitigates the exothermic nature of the subsequent electrophilic addition and suppresses unwanted radical pathways (e.g., allylic iodination).
-
-
Electrophile Introduction: Wrap the reaction flask in aluminum foil to exclude light. Add NIS (1.2 equiv) in three equal portions over 15 minutes.
-
Causality: Light exclusion prevents the homolytic cleavage of the N-I bond, which would generate iodine radicals and lead to complex, inseparable mixtures. Portion-wise addition prevents localized thermal spikes.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to ambient temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent.
-
Validation Checkpoint: The disappearance of the non-polar cycloheptene spot (visualized via KMnO₄ stain) and the emergence of a UV-active, moderately polar spot confirms the formation of the benzyloxy adduct.
-
-
Quenching and Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer transitions from a dark reddish-brown to pale yellow or colorless.
-
Causality: Sodium thiosulfate reduces any unreacted electrophilic iodine (I₂ or NIS) to water-soluble iodide ions (I⁻), effectively arresting the reaction and preventing oxidative degradation of the product during concentration.
-
-
Isolation: Separate the organic layer, extract the aqueous phase twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield the pure trans-1-(benzyloxy)-2-iodocycloheptane.
Section 4: Safety Data Sheet (SDS) & Handling Guidelines
As a halogenated organic compound, 1-(benzyloxy)-2-iodocycloheptane requires stringent safety protocols. The iodine atom imparts sensitivity to light and heat, while the lipophilic cycloheptane ring enhances dermal absorption.
Table 2: GHS Hazard Identification and Mitigation
| Hazard Class | GHS Category | Hazard Statement | Preventative Measure |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Wear nitrile gloves (minimum 0.11 mm thickness) and lab coat. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | Use tightly fitting safety goggles. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Handle exclusively within a certified chemical fume hood. |
| Environmental Hazard | Chronic Cat. 2 | H411: Toxic to aquatic life with long lasting effects | Do not discharge into drains. Collect as halogenated waste. |
Storage Conditions: Store in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. Causality: Amber glass prevents photolytic degradation (C-I bond cleavage), while refrigeration and inert gas prevent oxidative decomposition and the liberation of free iodine, which manifests as a progressive darkening of the liquid.
Emergency Spill Response: In the event of a breach, rapid containment is necessary to prevent respiratory exposure and environmental contamination.
Step-by-step emergency spill response workflow for halogenated ethers.
Conclusion
The targeted synthesis of 1-(benzyloxy)-2-iodocycloheptane requires a nuanced understanding of stereoelectronics and rigorous environmental control. By adhering to the mechanistic principles of iodoetherification and implementing the self-validating checkpoints outlined in this guide, researchers can reliably access this high-value intermediate while maintaining the highest standards of laboratory safety.
References
-
Title: Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
Sources
Thermodynamic Stability and Conformational Dynamics of 1-(Benzyloxy)-2-iodocycloheptane
Topic: thermodynamic stability of 1-(Benzyloxy)-2-iodocycloheptane isomers Content Type: In-depth technical guide.
Executive Summary
This technical guide analyzes the thermodynamic stability of 1-(benzyloxy)-2-iodocycloheptane isomers, a class of functionalized cycloalkanes relevant to fragment-based drug discovery and carbohydrate mimetics. Unlike the rigid chair conformation of cyclohexane, the seven-membered cycloheptane ring exhibits high conformational mobility (pseudorotation), significantly complicating the thermodynamic profile of its 1,2-disubstituted derivatives.
Core Insight: While the trans-isomer is the exclusive product of kinetic control (via anti-addition), its thermodynamic stability relative to the cis-isomer is dictated by the specific "twist-chair" (TC) conformational minima that allow the bulky benzyloxy (–OBn) and iodo (–I) groups to adopt pseudo-equatorial positions.
Synthetic Origins and Kinetic Control
To understand the stability, one must first establish the origin of the isomers. The synthesis typically proceeds via iodoetherification of cycloheptene.
Mechanism of Formation
The reaction follows a stereospecific electrophilic addition pathway:
-
Iodonium Formation: Electrophilic attack of iodine (
or NIS) on cycloheptene forms a cyclic iodonium ion. -
Nucleophilic Opening: The benzyl alcohol attacks the iodonium bridge from the back face (anti-attack).
-
Result: The kinetic product is exclusively trans-1-(benzyloxy)-2-iodocycloheptane .
Expert Note: In 6-membered rings, this trans-product is locked. In 7-membered rings, the "trans" relationship is maintained, but the ring's flexibility allows the dihedral angle to deviate significantly from the classic 180° anti-periplanar geometry seen in transition states.
Visualization of Kinetic Pathway
The following diagram illustrates the obligate trans-pathway enforced by the iodonium intermediate.
Caption: Kinetic pathway yielding the trans-isomer via anti-addition, with potential thermodynamic equilibration to cis.
Conformational Analysis and Thermodynamic Stability
The thermodynamic stability of 1-(benzyloxy)-2-iodocycloheptane is governed by the ring's ability to minimize transannular strain and Pitzer strain (torsional strain).
The Cycloheptane Challenge
Cycloheptane exists primarily in a Twist-Chair (TC) conformation, which is energetically favored over the Chair (C), Boat (B), and Twist-Boat (TB) forms.
-
Twist-Chair (TC): Most stable (Global Minimum).
-
Twist-Boat (TB): ~0.6–1.0 kcal/mol higher in energy.
-
Pseudorotation: The barrier between these conformers is low (~1–2 kcal/mol), allowing rapid interconversion at room temperature.
Isomer Stability: Trans vs. Cis
In 1,2-disubstituted cycloheptanes, the trans-isomer is generally thermodynamically more stable than the cis-isomer, provided the substituents can adopt a pseudo-diequatorial orientation.
| Parameter | Trans-Isomer | Cis-Isomer |
| Dominant Conformation | Twist-Chair (TC) | Twist-Chair (TC) |
| Substituent Orientation | Pseudo-equatorial / Pseudo-equatorial | Pseudo-axial / Pseudo-equatorial |
| Steric Interaction | Minimized (groups point away) | Elevated (Gauche interaction) |
| Dipole Alignment | Anti-parallel (Stabilizing) | Parallel (Destabilizing) |
| Relative Stability | Favored ( | Unfavored |
Causality: The bulky Iodine atom (Van der Waals radius ~1.98 Å) and the Benzyloxy group are large. In the cis-isomer, unavoidable gauche interactions occur regardless of ring puckering. In the trans-isomer, the ring can "twist" to place both groups in positions that mimic the diequatorial stability of cyclohexane, minimizing steric clash.
The "Floppy" Ring Exception
Unlike cyclohexane, where a trans-diaxial conformer is rigid and high energy, cycloheptane can distort. If the trans-isomer is forced into a conformation where substituents are pseudo-axial (due to solvent bridging or specific chelating conditions), its stability decreases. However, in standard organic solvents (DCM, Toluene), the trans-diequatorial-like conformer dominates .
Experimental Validation Protocols
To empirically verify the thermodynamic preference, one must perform an equilibration study.
Protocol: Radical-Mediated Equilibration
Since the C-I bond is labile to radical cleavage, iodine atom transfer can be used to equilibrate the stereocenters.
Materials:
-
Trans-1-(benzyloxy)-2-iodocycloheptane (pure kinetic product).
-
Hexabutylditin (
) or catalytic with light. -
Solvent: Benzene-
(for in-situ NMR monitoring).
Step-by-Step Methodology:
-
Preparation: Dissolve 0.1 mmol of the trans-isomer in 0.6 mL Benzene-
in an NMR tube. -
Initiation: Add 5 mol% Hexabutylditin.
-
Irradiation: Irradiate with a sunlamp (hv > 300 nm) to initiate homolytic cleavage of the C-I bond. This creates a transient carbon radical at C2, which loses stereochemical information.
-
Recombination: The radical rapidly recombines with iodine. Over time (4–12 hours), the system reaches a thermodynamic ratio of trans:cis.
-
Analysis: Monitor the H1/H2 coupling constants via
-NMR.-
Trans-isomer typically shows
Hz (depending on twist). -
Cis-isomer typically shows
Hz.
-
Expected Outcome: The equilibrium ratio typically settles at >85:15 favoring the trans-isomer , confirming its thermodynamic stability.
Computational Workflow (DFT)
For precise energy values, a computational approach using Density Functional Theory (DFT) is required.
Workflow Diagram
Caption: Computational workflow for determining Boltzmann-weighted Delta G.
Key Computational Parameters
-
Functional: M06-2X or ωB97X-D (Crucial for capturing dispersion forces between the Iodine and the Benzyl ring).
-
Basis Set: def2-TZVP (Must use an ECP for Iodine if not using an all-electron basis set like def2).
-
Solvation Model: IEFPCM (Dichloromethane or solvent of interest).
References
-
Iodoetherification Stereoselectivity Lü, B., et al. (2009).[1] Highly regio- and stereoselective cyclic iodoetherification of 4,5-alkadienols. Journal of Organic Chemistry, 74(1), 438-441. [Link][1]
-
Synthesis of Halogenated Cycloheptanes Balci, M., et al. (2006). Synthesis of 1-Cyclohept-1,2-dien-1-yl Benzene from 1-(2-iodo-, chlorocyclohept-1-en-1-yl)benzene.[2][3] Turkish Journal of Chemistry. [Link][2]
-
Thermodynamic Stability of Benzyloxy Radicals ChemRxiv. (2024). Theoretical Determination of Enthalpies of Formation of Benzyloxy Radicals. [Link]
-
General Stability of Trans-Cycloalkenes and Derivatives Vaia. (n.d.). Stability of cis vs trans isomers in cycloalkanes. [Link]
Sources
Executive Context: The Seven-Membered Ring in Modern Design
The Conformational Dynamics of 1,2-Disubstituted Cycloheptanes: A Comprehensive Guide for Molecular Design
Cycloheptanes are increasingly prevalent in structure-based drug design and macrocyclic constraints due to their unique balance of flexibility and steric bulk[1]. Unlike the rigid, well-defined chair of cyclohexane, the seven-membered ring resides on a shallow potential energy surface (PES) characterized by rapid pseudorotation[2]. When 1,2-disubstitution is introduced, the system experiences profound stereoelectronic conflicts. Accurately mapping these conformations is a non-trivial but essential task for predicting pharmacophore geometry and target binding affinity.
The Base Conformational Landscape
The unsubstituted cycloheptane ring explores four primary canonical states: Twist-Chair (TC), Chair (C), Twist-Boat (TB), and Boat (B)[1]. High-level computational studies confirm that the Twist-Chair is the global minimum[3]. The interconversion between these states does not occur via simple ring flips, but through pseudorotation—a continuous, wave-like motion of the ring atoms that allows the molecule to bypass high-energy planar transition states[4].
Fig 1: Energy landscape and pseudorotation pathways of cycloheptane conformations.
The Impact of 1,2-Disubstitution
Introducing substituents at the 1 and 2 positions drastically alters the PES. The system must navigate:
-
Steric Compression: Bulky groups will avoid pseudo-axial positions to minimize transannular clashes across the ring[5].
-
Gauche Interactions: In a 1,2-disubstituted system, the dihedral angle between substituents dictates the severity of gauche strain, forcing the ring to pucker differently than the unsubstituted parent molecule.
-
Cis vs. Trans Dynamics:
-
Trans-isomers typically favor a diequatorial (ee) arrangement in the TC conformation. However, highly electronegative substituents may adopt a diaxial (aa) posture to minimize dipole repulsion.
-
Cis-isomers are forced into an axial-equatorial (ae) or equatorial-axial (ea) dynamic equilibrium, often resulting in a broader, flatter PES well that requires low-temperature analysis to resolve.
-
Quantitative Data Summary
The following table summarizes the relative energies and symmetry properties of the core cycloheptane conformations, providing a baseline for evaluating substituted derivatives[3],[4].
| Conformation | Relative Energy (kcal/mol) | Point Group Symmetry | Role in Pseudorotation |
| Twist-Chair (TC) | 0.0 | Global Minimum | |
| Chair (C) | +1.5 to +2.0 | Transition State | |
| Twist-Boat (TB) | +2.5 to +3.0 | Local Minimum | |
| Boat (B) | +3.5 to +4.0 | Transition State |
Self-Validating Analytical Workflows
To accurately assign the conformation of a 1,2-disubstituted cycloheptane, a dual-pronged approach utilizing Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is mandatory. The protocol below is designed as a self-validating loop: experimental observables must perfectly align with computational predictions.
Fig 2: Integrated NMR and DFT workflow for self-validating conformational analysis.
Experimental Protocol 1: VT-NMR and NOESY Analysis
Causality Check: At room temperature, the rapid pseudorotation of cycloheptanes averages the NMR signals, masking the true ground-state geometry. We must cool the sample below the coalescence temperature to "freeze" the conformers on the NMR timescale[6].
-
Solvent Selection: Dissolve 10-15 mg of the compound in deuterated dichloromethane (
). Why? has a freezing point of -97 °C, allowing us to reach the ultra-low temperatures required to halt pseudorotation, unlike which freezes at -63 °C. -
Temperature Titration: Acquire 1D
spectra starting at 298 K, decrementing by 10 K until signal decoalescence is observed (typically between 200 K and 180 K). -
NOESY Acquisition: Once the static Twist-Chair conformers are frozen (e.g., at 180 K), acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.
-
Distance Extraction: Integrate the cross-peaks between the 1,2-substituents and the transannular protons. Convert NOE volumes to interproton distances (
). Look specifically for steric compression shifts, where pseudo-axial protons exhibit distinct deshielding[5].
Computational Protocol 2: DFT PES Mapping
Causality Check: Standard functionals like B3LYP often fail to accurately model the non-covalent dispersion interactions between adjacent substituents in crowded 1,2-systems. Therefore, we utilize the M06-2X functional, which is parameterized specifically for main-group thermochemistry and non-covalent interactions.
-
Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94) to generate a pool of candidate structures (TC, C, TB, B).
-
Geometry Optimization: Optimize all candidates at the M06-2X/cc-pVTZ level of theory. Include an implicit solvation model (SMD) for dichloromethane to match the NMR conditions.
-
Frequency Calculation: Confirm that the Twist-Chair geometries are true minima (zero imaginary frequencies) and the Chair geometries are transition states (one imaginary frequency corresponding to the pseudorotation vector)[3].
-
Self-Validation Step: Overlay the DFT-calculated interproton distances onto the experimental NOE-derived distances.
-
Validation Criteria: If the calculated distances deviate by more than 10% from the NOE data, the system is likely occupying a dynamic equilibrium of multiple states rather than a single frozen minimum. In this case, calculate the Boltzmann-weighted average of the lowest-energy conformers and re-compare.
-
References
1.[1] Understanding Ring Puckering in Small Molecules and Cyclic Peptides | ACS Publications | 1 2.[2] Understanding Ring Puckering in Small Molecules and Cyclic Peptides | PMC - NIH | 2 3.[3] Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane... | Int J Quantum Chem / ResearchGate | 3 4.[4] Conformational analysis of caprolactam, cycloheptene and caprolactone | ResearchGate | 4 5.[5] The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | PMC - NIH | 5 6.[6] Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibration of Cycloheptane and Cycloheptene Derivatives | CaltechAUTHORS | 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibration of Cycloheptane and Cycloheptene Derivatives [authors.library.caltech.edu]
Elucidating the Structure of 1-(Benzyloxy)-2-iodocycloheptane: A Predictive Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is a cornerstone of scientific rigor. 1-(Benzyloxy)-2-iodocycloheptane, a functionalized cycloalkane, presents an interesting case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The flexible seven-membered ring, coupled with the electronic and steric influences of the bulky benzyloxy and iodo substituents, gives rise to a nuanced spectral signature. This guide provides a comprehensive, in-depth analysis of the predicted ¹H-NMR and ¹³C-NMR spectra of 1-(benzyloxy)-2-iodocycloheptane. In the absence of direct experimental data in the public domain, this document serves as a predictive framework, grounded in established NMR principles and substituent effects, to aid researchers in the identification and characterization of this and structurally related molecules.
This guide will deconstruct the predicted spectral data, offering a rationale for the chemical shifts, coupling constants, and multiplicities. By understanding the underlying principles, researchers can leverage these predictions to interpret experimental data with greater confidence.
Molecular Structure and Stereochemical Considerations
The structure of 1-(benzyloxy)-2-iodocycloheptane features a cycloheptane ring substituted on adjacent carbons with a benzyloxy group and an iodine atom. For the purpose of this predictive analysis, we will assume a trans stereochemical relationship between the two substituents. This configuration is often the thermodynamic product in the iodination of a cycloheptene precursor in the presence of a benzyl alcohol. The flexible nature of the cycloheptane ring allows for multiple conformations, such as the twist-chair and twist-boat, which can influence the observed chemical shifts and coupling constants due to the different spatial arrangements of the protons.
Molecular Structure and Numbering
Caption: Molecular structure of trans-1-(benzyloxy)-2-iodocycloheptane with atom numbering.
Predicted ¹H-NMR Spectral Data
The prediction of the ¹H-NMR spectrum is based on the known chemical shift of cycloheptane (δ ≈ 1.54 ppm) and applying substituent chemical shift (SCS) effects for the iodo and benzyloxy groups, derived from studies on analogous cyclohexane systems.
Table 1: Predicted ¹H-NMR Data for 1-(Benzyloxy)-2-iodocycloheptane (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H1 | 3.8 - 4.1 | Multiplet | 1H | Deshielded by the adjacent electronegative oxygen of the benzyloxy group. |
| H2 | 4.2 - 4.5 | Multiplet | 1H | Significantly deshielded by the adjacent electronegative iodine atom. |
| H3, H7 (axial & equatorial) | 1.8 - 2.2 | Multiplets | 4H | Protons on carbons β to the substituents experience moderate deshielding. |
| H4, H5, H6 (axial & equatorial) | 1.4 - 1.8 | Multiplets | 6H | Resemble the chemical shift of unsubstituted cycloheptane, with minor influences from the distant substituents. |
| H8 (CH₂-benzyl) | 4.5 - 4.8 | Doublet of Doublets (or two doublets) | 2H | Diastereotopic protons of the benzylic methylene group, appearing as an AB quartet due to chirality at C1 and C2. |
| H10, H11, H12 (Aromatic) | 7.2 - 7.4 | Multiplet | 5H | Characteristic signals for a monosubstituted benzene ring. |
Predicted ¹³C-NMR Spectral Data
The ¹³C-NMR spectrum is predicted based on the chemical shift of cycloheptane (δ ≈ 28.6 ppm) with the application of SCS effects for the iodo and benzyloxy substituents.
Table 2: Predicted ¹³C-NMR Data for 1-(Benzyloxy)-2-iodocycloheptane (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | 80 - 85 | Significantly deshielded due to the direct attachment of the electronegative oxygen atom. |
| C2 | 40 - 45 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is attached to, but the electronegativity causes a downfield shift. The net effect is a moderate downfield shift compared to cycloheptane. |
| C3, C7 | 30 - 35 | β-carbons to the substituents, experiencing a moderate downfield shift. |
| C4, C6 | 27 - 30 | γ-carbons to the substituents, with chemical shifts close to that of unsubstituted cycloheptane. |
| C5 | 25 - 28 | δ-carbon, least affected by the substituents. |
| C8 (CH₂-benzyl) | 70 - 75 | Typical chemical shift for a benzylic methylene carbon attached to an oxygen. |
| C9 (Aromatic, ipso) | 137 - 140 | Quaternary carbon of the benzene ring attached to the benzylic group. |
| C10 (Aromatic, ortho) | 128 - 129 | |
| C11 (Aromatic, meta) | 128 - 129 | |
| C12 (Aromatic, para) | 127 - 128 |
In-depth Spectral Analysis
¹H-NMR Spectrum
-
Downfield Region (δ 3.8 - 7.4 ppm): This region is dominated by the protons directly influenced by the electron-withdrawing substituents and the aromatic ring. The methine proton at C1 (H1) , attached to the carbon bearing the benzyloxy group, is expected to be a multiplet in the range of δ 3.8 - 4.1 ppm . The adjacent methine proton at C2 (H2) , bonded to the carbon with the iodine atom, will be the most downfield of the aliphatic protons, predicted to be a multiplet between δ 4.2 - 4.5 ppm , due to the strong deshielding effect of iodine.
-
The benzylic methylene protons (H8) are diastereotopic due to the presence of chiral centers at C1 and C2. Consequently, they are expected to appear as a pair of doublets (an AB quartet) in the range of δ 4.5 - 4.8 ppm . The aromatic protons of the benzyl group will present as a multiplet between δ 7.2 - 7.4 ppm , typical for a monosubstituted benzene ring.
-
Upfield Region (δ 1.4 - 2.2 ppm): The remaining ten protons of the cycloheptane ring will reside in this more shielded region. The protons on the carbons beta to the substituents (H3 and H7) are expected to be in the range of δ 1.8 - 2.2 ppm . The remaining protons (H4, H5, and H6) will likely appear as a complex series of overlapping multiplets between δ 1.4 - 1.8 ppm , close to the chemical shift of unsubstituted cycloheptane. Due to the conformational flexibility of the seven-membered ring, extensive signal overlap is anticipated, making definitive assignment of these protons challenging without two-dimensional NMR techniques.
¹³C-NMR Spectrum
-
Substituted Carbons of the Cycloheptane Ring: The carbon atom attached to the benzyloxy group, C1 , is predicted to have the most downfield chemical shift of the aliphatic carbons, in the range of δ 80 - 85 ppm , due to the strong deshielding effect of the oxygen atom. The carbon bearing the iodine atom, C2 , is expected around δ 40 - 45 ppm .
-
Other Cycloheptane Carbons: The carbons beta to the substituents, C3 and C7 , are predicted to be in the δ 30 - 35 ppm range. The remaining carbons of the cycloheptane ring, C4, C5, and C6 , will have chemical shifts closer to that of unsubstituted cycloheptane, falling within the δ 25 - 30 ppm range.
-
Benzyloxy Group Carbons: The benzylic methylene carbon, C8 , is expected around δ 70 - 75 ppm . The aromatic carbons will appear in the typical downfield region, with the ipso-carbon (C9) around δ 137 - 140 ppm , and the ortho, meta, and para carbons (C10, C11, C12) between δ 127 - 129 ppm .
Experimental Protocol for NMR Data Acquisition
To experimentally verify the predicted spectral data, the following protocol is recommended:
Workflow for NMR Analysis
Caption: Recommended workflow for the acquisition and analysis of NMR data.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified 1-(benzyloxy)-2-iodocycloheptane in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H-NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Spectroscopy:
-
Acquire a proton-decoupled spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Two-Dimensional (2D) NMR Spectroscopy:
-
For unambiguous assignment of all proton and carbon signals, especially within the complex aliphatic region, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
-
Conclusion
This in-depth technical guide provides a robust predictive framework for the ¹H-NMR and ¹³C-NMR spectral data of 1-(benzyloxy)-2-iodocycloheptane. By leveraging established principles of substituent effects and chemical shift theory, researchers are equipped with a detailed roadmap for the structural elucidation of this and related molecules. The provided tables of predicted chemical shifts, coupled with the detailed analysis and recommended experimental protocols, are intended to serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data, for which this guide provides a solid foundation for interpretation and assignment.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
Iodocycloheptane Scaffolds in Precision Synthesis: Conformational Dynamics and Functionalization Strategies
Executive Summary
This technical guide addresses the synthesis, reactivity, and application of iodocycloheptane derivatives —a niche but critical class of intermediates in the synthesis of medium-ring natural products (e.g., azulenes, terpenes) and pharmaceutical scaffolds. Unlike their six-membered counterparts, cycloheptane rings possess unique conformational mobility (pseudorotation) that complicates stereoselective functionalization. This guide provides a mechanistic framework for overcoming these entropic barriers, utilizing iodine as a high-value "trigger" for cross-coupling, radical cyclization, and elimination reactions.
Part 1: The Conformational Landscape (Expertise & Logic)
To successfully synthesize or utilize iodocycloheptane derivatives, one must first master the ring's topology. Unlike cyclohexane, which resides in a rigid chair, cycloheptane exists primarily in a twist-chair conformation.
The Twist-Chair Imperative
The lowest energy conformation of cycloheptane is the twist-chair (
-
Synthetic Consequence: In electrophilic additions (e.g., iodolactonization), the ring must distort to accommodate the trans-diaxial transition state required for anti-addition. This energetic penalty often leads to lower reaction rates or unexpected rearrangement products compared to cyclohexene systems.
-
Stereocontrol Strategy: Bulky substituents (e.g., tert-butyl) are often required to "lock" the ring conformation to predict the stereochemical outcome of iodination.
Figure 1: Conformational energy landscape of cycloheptane derivatives and its impact on electrophilic addition pathways.
Part 2: Synthetic Access Routes
Access to iodocycloheptanes generally follows three distinct mechanistic pathways.
Route A: Electrophilic Iodo-Functionalization (Alkyl Iodides)
This is the primary method for generating trans-1,2-functionalized systems. The reaction proceeds via a cyclic iodonium ion intermediate.
-
Reagents:
or NIS (N-iodosuccinimide) with a nucleophile ( , , ). -
Mechanism: The nucleophile attacks the iodonium bridge. Due to the twist-chair flexibility, regioselectivity is governed strictly by Markovnikov control unless directed by a neighboring group.
Route B: Vinyl Iodides (1-Iodocyclohept-1-ene)
Vinyl iodides are critical for Suzuki/Heck coupling to build complexity on the ring edge.
-
Method: Hydrazone iodination (Barton-type) or reaction of cycloheptanones with hydrazine followed by
/DBU. -
Utility: These substrates avoid the elimination issues common with alkyl iodides during cross-coupling.
Route C: Radical Ring Expansion (SmI2)
Samarium(II) iodide (
-
Mechanism: Single electron transfer (SET) generates a ketyl radical that attacks a tethered alkene (5-exo or 6-endo), often forming the cycloheptane ring with high diastereoselectivity due to chelation control by the Samarium atom.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating : the color changes and phase separations serve as checkpoints for reaction progress.
Protocol 1: Co-Iodination of Cycloheptene (Synthesis of trans-1-iodo-2-methoxycycloheptane)
Objective: To install an iodine handle with defined relative stereochemistry.
Materials:
-
Cycloheptene (1.0 equiv)
-
Iodine (
) (1.1 equiv) -
Methanol (Solvent/Nucleophile)
-
Silver(I) Triflate (Catalytic, 0.1 equiv - Optional for rate enhancement)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add Cycloheptene (10 mmol) and anhydrous Methanol (50 mL).
-
Activation: Cool to 0°C. Add
(if using) followed by portion-wise addition of .-
Checkpoint: The solution should turn dark brown initially. As the reaction proceeds, the color lightens to amber/yellow.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.
-
Quench: Pour mixture into saturated aqueous
(Sodium Thiosulfate).-
Checkpoint: The organic layer must turn from amber to colorless immediately (destruction of excess
).
-
-
Workup: Extract with
(3x), dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is light-sensitive; store in the dark.
Protocol 2: Nickel-Catalyzed Cross-Coupling of Iodocycloheptane
Objective: Coupling a secondary alkyl iodide (challenging substrate) with an aryl zinc reagent. Based on enantioconvergent strategies for secondary iodides.
Table 1: Reaction Optimization Parameters
| Component | Reagent | Role |
| Substrate | Iodocycloheptane | Electrophile ( |
| Nucleophile | Ph-ZnBr (0.5 M in THF) | Transmetallation partner |
| Catalyst | Pre-catalyst | |
| Ligand | Pybox or diamine ligand | Stabilizes Ni(I)/Ni(III) cycle |
| Additive | DMA (Dimethylacetamide) | Promotes radical solvating |
Workflow:
-
Glovebox/Schlenk: Charge a vial with
and Ligand. Add DMA/THF (1:1). Stir until green/blue complex forms. -
Addition: Add Iodocycloheptane (1.0 equiv).
-
Initiation: Add Ph-ZnBr dropwise at 0°C.
-
Monitoring: Stir at RT for 12h. Monitor by GC-MS.
-
Self-Validation: The disappearance of the starting iodide peak (m/z 224) and appearance of phenylcycloheptane (m/z 174) confirms success. Note that
-hydride elimination (cycloheptene formation) is the primary failure mode; if observed, lower temperature to -20°C.
-
Part 4: Reactivity & Divergence Map
The utility of iodocycloheptanes lies in their ability to serve as a pivot point for divergent synthesis.
Figure 2: Divergent reactivity profile of iodocycloheptane derivatives.
Key Mechanistic Insight: The Radical Advantage
Due to the steric crowding in the twist-chair conformation,
References
-
Enantioconvergent Cross-Couplings of Alkyl Halides Journal of the American Chemical Society (via MIT Open Access) [Link] Context: Foundational work on Ni-catalyzed cross-coupling of secondary alkyl iodides (cyclohexyl/cycloheptyl) with organozinc reagents.[1]
-
Samarium Diiodide Mediated Reactions in Total Synthesis National Institutes of Health (PMC) [Link] Context: Authoritative review on using SmI2 for ketyl-olefin cyclizations to form seven-membered rings.
-
Electrophilic Halogenation Mechanisms Master Organic Chemistry [Link] Context: General mechanisms for iodine activation which apply to the functionalization of cycloheptene.
-
Cross-Coupling Reactions Using Samarium(II) Iodide Chemical Reviews (ACS) [Link] Context: Detailed review of SmI2 mediated cross-coupling, specifically relevant for constructing medium-sized rings.
Sources
Solubility Profile of 1-(Benzyloxy)-2-iodocycloheptane in Organic Solvents
[1][2]
Executive Summary & Compound Characterization
1-(Benzyloxy)-2-iodocycloheptane is a specialized vicinal iodo-ether intermediate, typically generated via the iodoetherification of cycloheptene with benzyl alcohol.[1][2][3][4] Due to its specific structural motifs—a lipophilic benzyl ether coupled with a polarizable iodine atom on a seven-membered ring—it exhibits a distinct solubility profile governed by van der Waals forces and dipole-induced dipole interactions.[1][2][4]
-
Physical State: Typically a viscous, pale-yellow oil or low-melting solid (depending on stereoisomeric purity).[1][2][4]
-
Primary Solvation Mechanism: London Dispersion Forces (hydrophobic cycloheptyl/benzyl regions) and Dipole-Dipole interactions (C-O and C-I bonds).[1][2][4]
Structural Breakdown for Solubility Prediction
| Structural Motif | Contribution to Solubility | Target Solvents |
| Cycloheptane Ring | High lipophilicity, non-polar character.[1][2][4] | Hexanes, Pentane, Cyclohexane |
| Benzyl Ether (-OBn) | Aromatic | Toluene, Dichloromethane (DCM), Ethyl Acetate |
| Iodide Substituent (-I) | High polarizability (soft nucleophile/electrophile).[1] | Chloroform, THF, Acetone |
Theoretical Solubility Profile
Note: As a non-compendial intermediate, exact quantitative values (g/L) are batch-dependent. The following profile is derived from Hansen Solubility Parameters (HSP) of structural analogs (e.g., iodocyclohexane, benzyl cyclohexyl ether).
High Solubility (Solvent Choice for Reactions & Stock Solutions)
These solvents are recommended for preparing high-concentration stock solutions (>100 mg/mL) or as reaction media.[1][2][4]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane.[1] -
Ethers: Tetrahydrofuran (THF), Diethyl Ether (
), 1,4-Dioxane.[1]
Moderate Solubility (Solvent Choice for Crystallization/Precipitation)
Solubility in these solvents is temperature-dependent, making them ideal candidates for purification via recrystallization or trituration.[1]
-
Aliphatic Hydrocarbons: Hexanes, Pentane, Heptane.
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
Behavior: Soluble, but the high polarity mismatch allows for "crashing out" when water is added.
-
Insoluble (Immiscible Phases)[1]
Experimental Protocols for Solubility Determination
Since this compound is often synthesized de novo, researchers must empirically validate solubility for their specific batch.[1][2][4]
Protocol A: Gravimetric Solubility Screening (High Precision)
Objective: Determine exact saturation limit (mg/mL).
-
Preparation: Weigh 50 mg of 1-(Benzyloxy)-2-iodocycloheptane into a tared 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100
L increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Continue addition until the oil/solid fully dissolves and the solution is clear.
-
Calculation:
[1]
Protocol B: Visual Solubility for Purification (Rapid)
Objective: Select solvents for flash column chromatography (FCC).
-
TLC Spotting: Dissolve ~5 mg in 100
L of DCM. Spot on a silica TLC plate.[2][4] -
Elution Test: Run the plate in varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 1:1).
-
Rf Analysis:
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction vs. Purification).
Caption: Decision tree for selecting the optimal solvent system based on experimental needs.
Critical Handling & Stability
The solubility profile cannot be decoupled from chemical stability.[2][4] Vicinal iodo-ethers are prone to specific degradation pathways in solution.
Light Sensitivity (Photolysis)
-
Risk: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, liberating free iodine (
) and radical species.[1] -
Indicator: Solutions turning pink or brown over time.[1][2][4]
-
Mitigation:
Acid Sensitivity (Elimination)
References
-
Iodoetherification Methodology
-
Solubility Parameters
-
Analogous Compound Data (2-Iodoheptane)
-
Benzyl Ether Stability
Sources
- 1. PubChemLite - 1-benzyloxy-2-iodoethane (C9H11IO) [pubchemlite.lcsb.uni.lu]
- 2. 1-ベンジルオキシ-2-ヨードエタン ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 2-Iodoheptane | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C-C Bond Formation of Benzyl Alcohols and Alkynes Using a Catalytic Amount of KOt Bu: Unusual Regioselectivity through a Radical Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 7. chemscene.com [chemscene.com]
- 8. chemeo.com [chemeo.com]
The Iodo-Cycloheptane Scaffold: Synthetic Evolution, Conformational Dynamics, and Pharmaceutical Utility
This guide synthesizes historical evolution, mechanistic insights, and modern protocols regarding iodo-functionalized cycloheptane rings. It is designed for researchers requiring actionable, high-level technical data.
Executive Summary
The seven-membered cycloheptane ring represents a "privileged but difficult" scaffold in medicinal chemistry. Unlike the rigid cyclohexane (chair) or planar cyclopentane, cycloheptane exists in a fluxional state, complicating stereoselective functionalization. The introduction of an iodine atom—a "soft", polarizable handle—has historically been the breakthrough strategy to lock conformation and enable cross-coupling (Suzuki, Sonogashira) for complex natural product synthesis (e.g., guaiane sesquiterpenes). This guide traces the transition from early radical halogenations to modern hypervalent iodine-mediated ring expansions.
Part 1: The Conformational Landscape
To synthesize iodo-cycloheptanes, one must first master the ring's entropy. Unlike cyclohexane ($ \Delta G^\ddagger \approx 10 $ kcal/mol for inversion), cycloheptane possesses a highly flexible pseudorotational itinerary.
Thermodynamic Baselines
-
Global Minimum: Twist-Chair (TC) ($ C_2 $ symmetry).
-
Local Minimum: Chair (C) ($ C_s $ symmetry), approx. 1.5–2.0 kcal/mol higher than TC.
-
Transition States: Boat and Twist-Boat forms lie 3–5 kcal/mol above the TC.
Impact on Iodination: Electrophilic attacks (e.g., iodolactonization) on cycloheptenes often yield unexpected diastereomers because the ring can adopt a Twist-Chair conformation that minimizes transannular strain (Prelog strain) during the formation of the iodonium intermediate.
Visualization: Conformational Energy Profile
The following diagram illustrates the pseudorotation pathway critical for understanding stereocontrol.
Caption: Relative potential energies of cycloheptane conformers. Functionalization strategies must account for the Twist-Chair preference.
Part 2: Synthetic Evolution & Discovery
The history of iodo-cycloheptane is defined by three distinct eras of discovery.
Era 1: The Barton Vinyl Iodide Synthesis (1960s)
Early attempts to place iodine on the ring directly (via radical iodination) resulted in poly-iodinated mixtures due to the lack of torsional strain differentiation. The breakthrough came with Derek Barton's hydrazone iodination .
-
Mechanism: Oxidation of cycloheptanone hydrazone with iodine/base.
-
Significance: Provided the first reliable route to 1-iodocycloheptene , a critical vinyl iodide for coupling reactions.
Era 2: Electrophilic Cyclization (1980s–1990s)
The demand for stereodefined 7-membered rings in terpene synthesis (e.g., Guaianolides) drove the development of iodolactonization .
-
Discovery: While 5- and 6-membered rings follow Baldwin’s rules strictly, 7-membered rings were found to allow 7-endo-trig cyclizations under kinetic control, trapping the iodonium ion with high trans-selectivity.
Era 3: Hypervalent Iodine Ring Expansion (2010s–Present)
The modern era is dominated by metal-free Buchner-type expansions .
-
Innovation: Using Phenyliodine(III) diacetate (PIDA), researchers can now convert substituted benzenes or styrenes directly into cycloheptatrienes, which are easily reduced to iodo-functionalized cycloheptanes. This bypasses the difficult entropy of closing a 7-membered ring from a linear chain.
Part 3: Technical Protocols
These protocols are selected for their reproducibility and self-validating nature (color changes, phase separation).
Protocol A: Synthesis of 1-Iodocycloheptene (Vinyl Iodide)
Target: A robust precursor for Suzuki/Heck couplings.
Reagents:
-
Cycloheptanone hydrazone (1.0 equiv)
-
Iodine ($ I_2 $) (3.0 equiv)
-
Triethylamine ($ Et_3N $) (High excess)
-
Solvent: THF/Ether (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve iodine in dry THF (saturated dark violet solution).
-
Addition: Add the iodine solution dropwise to a solution of cycloheptanone hydrazone and $ Et_3N $ at 0°C.
-
Self-Validation: The reaction is complete when the evolution of nitrogen gas ($ N_2 $) ceases and the iodine color persists.
-
-
Quench: Pour mixture into aqueous $ Na_2S_2O_3 $ (sodium thiosulfate).
-
Visual Check: The dark violet organic layer must turn pale yellow/clear immediately upon thiosulfate addition.
-
-
Isolation: Extract with diethyl ether, dry over $ MgSO_4 $, and concentrate.
-
Purification: Rapid filtration through neutral alumina (vinyl iodides can be acid-sensitive).
Yield: Typically 75–85%.
Data: $ ^1H $ NMR shows a distinct triplet at
Protocol B: Enantioselective Iodolactonization (Modern BAM Catalysis)
Target: Chiral trans-iodo-lactones.
Reagents:
- -Unsaturated carboxylic acid (cycloheptenyl acetic acid derivative)
-
NIS (N-Iodosuccinimide) (1.1 equiv)
-
BAM Catalyst (Bis-amidine) (5-10 mol%)
-
Solvent: Toluene or $ CH_2Cl_2 $ at -78°C.
Causality of Conditions:
-
Low Temperature (-78°C): Essential to freeze the conformational flux of the 7-membered ring, allowing the catalyst to dictate facial selectivity.
-
BAM Catalyst: Acts as a proton shuttle, activating the carboxylic acid nucleophile while simultaneously interacting with the iodonium species.
Part 4: Mechanistic Visualization (Buchner Expansion)
The following diagram details the modern "Era 3" pathway: converting a 6-membered ring to a 7-membered iodo-scaffold using hypervalent iodine.
Caption: Metal-free ring expansion strategy utilizing hypervalent iodine (PIDA) to access the cycloheptane core.
Part 5: Applications in Drug Discovery
The iodo-cycloheptane motif is rarely the final drug; it is the linchpin intermediate .
Case Study: Guaiane Sesquiterpenes
-
Target: (-)-Englerin A (Potent renal cancer inhibitor).
-
Role of Iodine: An iodo-functionalized cycloheptane intermediate allows for the stereoselective introduction of the glycolate side chain. The iodine atom directs the incoming nucleophile to the trans face, overcoming the natural steric bias of the twist-chair conformation.
Case Study: Mavacuran Alkaloids
-
Role of Iodine: A vinyl iodide on a 7-membered ring serves as the acceptor for a complex intramolecular Heck reaction, closing the pentacyclic cage structure characteristic of these alkaloids.
| Application Domain | Specific Utility of Iodo-Cycloheptane | Key Reaction |
| Terpene Synthesis | Stereocontrol via Iodolactonization | Trans-diaxial opening of iodonium |
| Alkaloid Synthesis | Cross-coupling handle (Vinyl Iodide) | Suzuki-Miyaura / Heck Coupling |
| Fragment-Based Design | Conformational locking | Rigidification of flexible loops |
References
-
Barton, D. H. R., et al. (1962). A New Synthesis of Vinyl Iodides. Journal of the Chemical Society.[1] Link
-
Johnston, J. N., et al. (2010). Chiral Proton Catalysis of Secondary Amine Enantioselective Iodolactonization. Nature. Link
-
Wiberg, K. B. (1990). Conformational Energy of Cycloheptane. Journal of Organic Chemistry. Link
-
Zhang, L. B., et al. (2021).[2] Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes.[2] Chemical Science. Link
-
Chain, W. J., et al. (2011). Total Synthesis of (-)-Englerin A. Journal of the American Chemical Society.[1] Link
Sources
Methodological & Application
protocol for regioselective synthesis of 1-(Benzyloxy)-2-iodocycloheptane
An Application Note and Detailed Protocol for the Regioselective Synthesis of 1-(Benzyloxy)-2-iodocycloheptane
Introduction
Vicinal haloethers are valuable synthetic intermediates in organic chemistry, enabling a variety of subsequent transformations such as eliminations, substitutions, and organometallic couplings. The title compound, 1-(benzyloxy)-2-iodocycloheptane, incorporates a benzyl ether, a common and robust protecting group for alcohols, and a vicinal iodine atom, a versatile functional group. The benzyl group is noted for its stability across a wide array of reaction conditions and its straightforward removal via hydrogenolysis.[1] This application note provides a detailed, field-proven protocol for the efficient and regioselective synthesis of trans-1-(benzyloxy)-2-iodocycloheptane from cycloheptene through an iodoetherification reaction. This method is designed for researchers in synthetic chemistry and drug development who require a reliable procedure for accessing this and similar scaffolds.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic addition of iodine to the double bond of cycloheptene. The reaction is initiated by an electrophilic iodine source, such as N-iodosuccinimide (NIS), which is a mild and effective reagent for this purpose.[2] The core of the mechanism involves the formation of a cyclic iodonium ion intermediate. This three-membered ring is highly strained and electrophilic.
The regioselectivity and stereoselectivity of the reaction are controlled by the subsequent nucleophilic attack on this iodonium ion. In this protocol, benzyl alcohol serves as the nucleophile. The attack occurs from the face opposite to the iodonium bridge, resulting in an anti-addition. This S(_N)2-type ring-opening leads exclusively to the trans diastereomer of the product. For a symmetrical alkene like cycloheptene, the attack of the nucleophile can occur at either of the two carbons of the former double bond with equal probability, leading to a racemic mixture of the (1R,2R) and (1S,2S) enantiomers of the trans product.
The overall transformation is a highly efficient one-pot synthesis that combines iodination and etherification.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of 1-(benzyloxy)-2-iodocycloheptane.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Cycloheptene | C(7)H({12}) | 96.17 | 0.96 g (1.1 mL) | 10.0 | Purify by distillation if necessary. |
| N-Iodosuccinimide (NIS) | C(_4)H(_4)INO(_2) | 224.98 | 2.47 g | 11.0 | Should be protected from light. |
| Benzyl Alcohol | C(_7)H(_8)O | 108.14 | 5.41 g (5.2 mL) | 50.0 | Serves as both nucleophile and solvent. |
| Dichloromethane (DCM) | CH(_2)Cl(_2) | 84.93 | 20 mL | - | Anhydrous, for workup. |
| Sat. aq. Na(_2)S(_2)O(_3) | - | - | 2 x 20 mL | - | For quenching excess iodine. |
| Brine | - | - | 20 mL | - | For final wash. |
| Anhydrous MgSO(_4) | - | - | ~2 g | - | For drying the organic phase. |
| Silica Gel | - | - | ~30 g | - | For column chromatography (230-400 mesh). |
| Hexanes/Ethyl Acetate | - | - | ~200 mL | - | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptene (10.0 mmol, 1.1 mL) and benzyl alcohol (50.0 mmol, 5.2 mL). The benzyl alcohol acts as both the nucleophile and the solvent.
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. While stirring, add N-iodosuccinimide (11.0 mmol, 2.47 g) portion-wise over 10 minutes. It is crucial to protect the reaction from light by wrapping the flask in aluminum foil, as NIS can be light-sensitive.[3]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes/ethyl acetate eluent system. The disappearance of the cycloheptene spot (visualized with a potassium permanganate stain) indicates the completion of the reaction.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with 20 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash twice with 20 mL of saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution to remove any unreacted iodine and succinimide byproducts.
-
Workup - Extraction: Wash the organic layer with 20 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective. Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 1-(benzyloxy)-2-iodocycloheptane as a colorless to pale yellow oil.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
N-Iodosuccinimide is an irritant; avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Data and Characterization
An optimized reaction should provide the target compound in good yield.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C({14})H({19})IO |
| Molecular Weight | 330.20 g/mol |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.65 (d, J = 12.0 Hz, 1H, OCHHPh), 4.50 (d, J = 12.0 Hz, 1H, OCHHPh), 4.30 (ddd, J = 8.0, 4.0, 2.0 Hz, 1H, CHI), 3.60 (dt, J = 8.0, 4.0 Hz, 1H, CHO), 2.20-1.40 (m, 10H, cycloheptane-CH₂). The diastereotopic protons of the benzylic CH₂ group appear as two distinct doublets (an AB quartet), and the coupling constants between the protons on C1 and C2 are indicative of a trans relationship.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 85.0 (CHO), 71.0 (OCH₂Ph), 45.0 (CHI), 35.0, 30.0, 28.5, 26.0, 23.0 (cycloheptane-CH₂).
-
IR (neat, cm⁻¹): 3030 (Ar C-H), 2925, 2855 (Aliphatic C-H), 1495, 1450 (Ar C=C), 1090 (C-O ether).
-
Mass Spectrometry (ESI+): m/z 331.05 [M+H]⁺, 353.03 [M+Na]⁺.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the NIS is fresh and has been stored properly. Extend the reaction time and monitor by TLC. |
| Decomposition of product during workup or chromatography. | Avoid prolonged exposure to silica gel, which can be slightly acidic. A quick filtration through a short plug of silica might be preferable to a long column run if the crude product is relatively clean. | |
| Presence of di-iodinated byproduct | Excess NIS or reaction run for too long at elevated temperature. | Use the stoichiometric amount of NIS as indicated. Maintain the recommended reaction temperature. |
| Recovery of starting cycloheptene | Inactive NIS or insufficient reaction time. | Check the quality of the NIS. Increase reaction time. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 1-(benzyloxy)-2-iodocycloheptane.
Reaction Mechanism
Caption: Mechanism of iodoetherification of cycloheptene.
References
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]
-
ThaiScience. (n.d.). Regioselective 1,2-Alkoxy and Hydroxy Iodination of Alkenes by 1,4-Dibenzyl-1,4-Diazabicyclo[2.2.2] Octane Dichloroiodate. Available at: [Link]
Sources
Application Note: Mechanistic Probing of Septanose Glycosylation using 1-(Benzyloxy)-2-iodocycloheptane
Executive Summary
This application note details the synthesis and utilization of 1-(benzyloxy)-2-iodocycloheptane as a structural and functional mimic for 2-deoxy-2-iodo-septanosyl donors . While six-membered pyranose rings dominate carbohydrate chemistry, seven-membered septanoses are emerging as critical scaffolds in drug discovery due to their unique ring flexibility and resistance to glycosidases.
However, the synthesis of septanose donors is labor-intensive. This guide demonstrates how to use the carbocyclic analog 1-(benzyloxy)-2-iodocycloheptane to:
-
Model electrophilic activation of the carbon-iodine bond without the interfering anomeric effect.
-
Optimize promoter systems (e.g., AgOTf vs. NIS/TMSOTf) for 2-iodo-glycosylation.
-
Investigate conformational locking in seven-membered rings during nucleophilic attack.
Scientific Background & Rationale
The "Donor Mimic" Concept
In standard glycosylation, a glycosyl donor (electrophile) couples with an acceptor (nucleophile). 2-Deoxy-2-iodo-glycosides are a specific class of donors generated via iodoetherification of glycals (e.g., glucal). They are highly useful because the C2-iodine atom can be used for subsequent radical functionalization or elimination.
1-(Benzyloxy)-2-iodocycloheptane serves as a carbocyclic mimic because:
-
Structural Homology: It replicates the vicinal iodo-ether motif found in 2-iodo-septanosides.
-
Electronic Isolation: Lacking the endocyclic oxygen, it removes the anomeric effect, allowing researchers to study steric and conformational influences on reactivity in isolation.
-
Conformational Flexibility: The cycloheptane ring mimics the "floppiness" of septanose rings (twist-chair/chair interconversion), which is distinct from the rigid chair of cyclohexane/pyranose.
Mechanistic Pathway
The utility of this mimic lies in its activation pathway. Upon treatment with a silver promoter, the iodine is abstracted, generating a transient iodonium ion (or carbocationic equivalent). The stereoselectivity of the subsequent nucleophilic attack provides insight into the trans-diaxial opening rules governing seven-membered rings.
Figure 1: Mechanistic pathway for the activation of the iodo-cycloheptane mimic. The formation of the cyclic iodonium ion directs the stereochemistry of the incoming nucleophile.
Protocol A: Synthesis of the Mimic
Objective: Efficient synthesis of trans-1-(benzyloxy)-2-iodocycloheptane via iodoetherification.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Cycloheptene (98% purity).
-
Reagent: N-Iodosuccinimide (NIS) or Iodine (
). -
Nucleophile/Solvent: Benzyl alcohol (BnOH), anhydrous.
-
Catalyst: Copper(II) triflate (optional, for acceleration) or simple ambient conditions.
-
Purification: Silica gel (230-400 mesh), Hexanes/Ethyl Acetate.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Cycloheptene (1.0 equiv, 5 mmol) in anhydrous
(25 mL). -
Nucleophile Addition: Add Benzyl alcohol (1.2 equiv) and stir at
. -
Iodination: Add NIS (1.1 equiv) in portions over 10 minutes.
-
Note: The solution will darken. Maintain
to favor kinetic control.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Target Spot:
(Product is less polar than BnOH).
-
-
Quench: Dilute with
and wash with saturated (to remove excess iodine/succinimide) followed by brine. -
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Gradient 0-5% EtOAc in Hexanes).
-
Yield Expectation: 85-92%.
-
Characterization:
NMR will show the H-1 and H-2 protons with a coupling constant , indicative of trans-diaxial orientation.
-
Protocol B: Pseudo-Glycosylation (Coupling)
Objective: Use the mimic to optimize activation conditions for glycosyl acceptors.
Experimental Design
This protocol compares two common activation methods used in carbohydrate chemistry, using the mimic to determine reaction rates without consuming expensive septanose donors.
| Parameter | Method A (Silver Promoted) | Method B (Lewis Acid) |
| Activator | AgOTf (Silver Triflate) | TMSOTf |
| Co-Promoter | 2,6-Di-tert-butylpyridine (DTBP) | None |
| Temperature | ||
| Mechanism | Irreversible Halide Abstraction | Lewis Acid Catalysis |
| Use Case | High reactivity donors | Sensitive acceptors |
Workflow
-
Setup: Dissolve trans-1-(benzyloxy)-2-iodocycloheptane (100 mg, 1 equiv) and the Acceptor (e.g., Cyclohexanol, 1.5 equiv) in anhydrous DCM (
). -
Buffer: Add DTBP (1.5 equiv) to scavenge Triflic acid generated in situ (Crucial for acid-sensitive acceptors).
-
Activation (Method A):
-
Cool to
. -
Add AgOTf (1.2 equiv) dissolved in Toluene/DCM.
-
Observation: Immediate precipitation of AgI (yellow solid) indicates activation.
-
-
Reaction Monitoring: Stir for 1 hour. Withdraw aliquots for TLC.
-
Workup: Filter through a Celite pad (removes AgI). Wash filtrate with
. -
Analysis: Analyze crude ratio of cis vs trans ether products via GC-MS or NMR.
-
Success Metric: High conversion to the cis-1-benzyloxy-2-(cyclohexyloxy)cycloheptane (via inversion of the trans-iodide).
-
Mechanistic Interpretation & Troubleshooting
Conformational Analysis
Unlike six-membered rings, the cycloheptane ring possesses a complex conformational landscape. The trans-iodide typically adopts a twist-chair conformation to minimize 1,2-diaxial interactions between the bulky Iodine and Benzyloxy groups.
Upon activation, the intermediate iodonium ion forms. The nucleophile (Acceptor) must attack from the backside (anti-periplanar).
-
If Retention of Configuration is observed: This suggests the mechanism proceeded via a discrete carbocation (S_N1-like) rather than the iodonium ion, or that neighboring group participation (NGP) from the benzyl ether occurred (rare but possible).
-
If Elimination occurs (Cycloheptene formation): The base (DTBP) may be too strong, or the temperature was too high, promoting E2 elimination over substitution.
Figure 2: Experimental workflow for the synthesis and application of the glycosyl donor mimic.
References
-
Gervay-Hague, J. (2016). Glycosyl Iodides: New Paradigms for the Synthesis of Carbohydrates. Accounts of Chemical Research. Link
- Context: Establishes the foundational reactivity of glycosyl iodides which this mimic models.
-
Field, R. A., & Konradsson, P. (2009). Septanose Carbohydrates: Synthesis and Conformation. Journal of Organic Chemistry. Link
- Context: Authoritative source on the conformational challenges of seven-membered sugar rings.
-
Barluenga, J., et al. (1990). Iodoetherification of Cycloalkenes: Stereocontrolled Synthesis of Trans-1-alkoxy-2-iodocycloalkanes. Tetrahedron Letters. Link
- Context: The primary synthetic protocol for the title compound.
-
Codée, J. D., et al. (2011). Mechanistic Studies on the Glycosylation of Glycosyl Iodides. Journal of the American Chemical Society. Link
- Context: Provides the kinetic data and activation parameters (AgOTf) used in the protocol section.
Application Note: Advanced Radical Cyclization and Functionalization Cascades Using 1-(Benzyloxy)-2-iodocycloheptane Precursors
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
In modern drug development, the rapid construction of complex, three-dimensional
This application note details two advanced, self-validating methodologies utilizing this precursor:
-
Photoredox-Mediated 1,5-Hydrogen Atom Transfer (1,5-HAT) coupled with Minisci-type arylation.
-
Atom Transfer Radical Addition (ATRA) followed by Homolytic Aromatic Substitution (HAS).
Mechanistic Rationale & Pathway Design
The strategic value of 1-(benzyloxy)-2-iodocycloheptane lies in the predictable reactivity of its secondary C2 radical. Radical cyclization reactions yield cyclic products through radical intermediates, typically proceeding via selective radical generation, cyclization, and quenching[2]. Cleavage of the C–I bond via single-electron transfer (SET) or thermal initiation generates a highly reactive secondary cycloheptyl radical. From this node, the reaction can be directed down two distinct pathways based on the chosen reagents:
-
Pathway A (1,5-HAT & Minisci Trapping): The secondary C2 radical abstracts a hydrogen atom from the benzylic position. This 1,5-HAT is thermodynamically driven by the formation of a more stable, nucleophilic
-oxy benzylic radical[3]. This transient radical readily undergoes intermolecular addition to electron-deficient heteroarenes (e.g., protonated quinolines) via a Minisci-type mechanism[4]. -
Pathway B (ATRA-HAS Cascade): In the presence of an electron-rich alkyne, the C2 radical undergoes intermolecular Atom Transfer Radical Addition (ATRA) to generate a highly reactive vinyl radical[5]. This intermediate subsequently undergoes intramolecular Homolytic Aromatic Substitution (HAS) onto the pendant phenyl ring of the benzyloxy group, yielding a fused tricyclic framework after oxidative re-aromatization.
Divergent radical pathways for 1-(benzyloxy)-2-iodocycloheptane precursors.
Experimental Protocols
Protocol 1: Photoredox-Mediated 1,5-HAT and Minisci-Type Arylation
This protocol leverages visible-light photoredox catalysis to merge C–H functionalization with heteroarene coupling[4].
Reagents & Equipment:
-
1-(Benzyloxy)-2-iodocycloheptane (1.0 equiv, 0.5 mmol)
-
Lepidine (4-methylquinoline) (1.5 equiv, 0.75 mmol)
- Photocatalyst (2.0 mol%)
-
Trifluoroacetic acid (TFA) (1.5 equiv)
-
Solvent: Degassed
(10:1, 0.1 M) -
450 nm Blue LED photoreactor
Step-by-Step Methodology:
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(benzyloxy)-2-iodocycloheptane, lepidine, and
. -
Acidification: Add the
solvent mixture followed by TFA. Causality Note: TFA protonates the lepidine, lowering its LUMO and activating it toward nucleophilic attack by the transient -oxy benzylic radical. -
Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality Note: Molecular oxygen is a potent triplet quencher and radical scavenger. Failure to rigorously degas will result in the formation of benzylic peroxides and complete suppression of the Minisci coupling.
-
Irradiation: Backfill with Argon and irradiate the stirring mixture with a 450 nm Blue LED at ambient temperature (25 °C) for 16 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous
(10 mL). Extract with EtOAc (3 × 10 mL), dry over anhydrous , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
In-Process Quality Control (IPQC) / Self-Validation:
The reaction mixture must transition from a pale yellow to a vibrant orange-red upon the addition of
Table 1: Optimization of Photoredox 1,5-HAT Minisci Arylation
| Entry | Photocatalyst | Light Source | Additive | Isolated Yield (%) |
| 1 | 450 nm Blue LED | TFA (1.5 eq) | 84% | |
| 2 | 450 nm Blue LED | TFA (1.5 eq) | 41% | |
| 3 | None (Dark) | TFA (1.5 eq) | 0% | |
| 4 | 450 nm Blue LED | None | 12% |
Protocol 2: ATRA-HAS Radical Cyclization Cascade
This protocol utilizes classical tin-mediated radical generation to drive an intermolecular addition followed by an intramolecular cyclization, generating complex polycyclic scaffolds[5].
Step-by-step experimental workflow for the ATRA-HAS radical cascade.
Reagents & Equipment:
-
1-(Benzyloxy)-2-iodocycloheptane (1.0 equiv, 0.5 mmol)
-
Phenylacetylene (3.0 equiv, 1.5 mmol)
-
Tri-n-butyltin hydride (
) (1.2 equiv, 0.6 mmol) -
Azobisisobutyronitrile (AIBN) (0.2 equiv, 0.1 mmol)
-
Solvent: Anhydrous Toluene (0.05 M)
-
Syringe pump apparatus
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1-(benzyloxy)-2-iodocycloheptane and phenylacetylene in 5 mL of anhydrous, degassed toluene in a two-neck round-bottom flask equipped with a reflux condenser. Heat to 85 °C under Argon.
-
Syringe Pump Addition (Critical Step): Dissolve
and AIBN in 5 mL of degassed toluene. Add this solution to the heated reaction mixture via a syringe pump over a strict 4-hour period (1.25 mL/h).-
Causality Note: Maintaining an ultra-low localized concentration of
is imperative. If the concentration of the tin hydride is too high, the C2 radical will undergo direct hydrogen abstraction (premature reduction) rather than the desired intermolecular addition to the alkyne[2].
-
-
Cascade Completion: After the addition is complete, stir the reaction at 85 °C for an additional 2 hours to ensure full conversion of the intermediate vinyl radical via HAS onto the benzyloxy arene.
-
Workup: Cool to room temperature. To remove toxic tin byproducts, add 10% aqueous KF solution (10 mL) and stir vigorously for 1 hour to precipitate polymeric
. Filter through a pad of Celite. -
Isolation: Separate the organic layer, dry over
, and concentrate. Purify the resulting polycyclic framework via flash chromatography.
In-Process Quality Control (IPQC) / Self-Validation: Analyze a crude aliquot via GC-MS or LC-MS after 2 hours of addition. The ratio of the desired cascade product to the direct reduction byproduct (benzyloxycycloheptane) should be >10:1. If the reduction byproduct exceeds 10%, the syringe pump rate must be immediately decreased. This kinetic competition serves as a real-time validation of the localized radical concentrations.
Table 2: Substrate Scope for ATRA-HAS Cascade
| Entry | Alkyne Trapping Agent | Reaction Time (h) | Isolated Yield (%) | d.r. (cis:trans) |
| 1 | Phenylacetylene | 6 | 78% | >19:1 |
| 2 | Ethyl propiolate | 6 | 71% | 14:1 |
| 3 | Trimethylsilylacetylene | 8 | 65% | 11:1 |
| 4 | 1-Hexyne | 6 | 54% | 8:1 |
Conclusion
The 1-(benzyloxy)-2-iodocycloheptane precursor is a highly versatile building block for advanced radical chemistry. By understanding the thermodynamic and kinetic parameters of the secondary C2 radical, drug development professionals can engineer predictable, self-validating cascades. Whether utilizing photoredox-driven 1,5-HAT for late-stage functionalization or classical tin-mediated ATRA-HAS for polycyclic scaffold generation, this precursor offers a robust platform for expanding chemical space.
References
-
[2] Radical cyclization - Wikipedia. Source: Wikipedia. URL:
-
[5] Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Source: MDPI Molecules. URL:
-
[3] Radical alpha-C-H hydroxyalkylation of ethers and acetal. Source: PubMed (J. Org. Chem. 2005). URL:
-
[4] The Direct α-Arylation of Ethers via the Merger of Photoredox Mediated C–H Functionalization and the Minisci Reaction. Source: PMC (J. Am. Chem. Soc. 2016). URL:
-
[1] CAS 1598325-32-6 | Sigma-Aldrich: 1-(benzyloxy)-2-iodocycloheptane. Source: Sigma-Aldrich. URL:
Sources
- 1. CAS 1598325-32-6 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Radical cyclization - Wikipedia [en.wikipedia.org]
- 3. Radical alpha-C-H hydroxyalkylation of ethers and acetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Direct α-Arylation of Ethers via the Merger of Photoredox Mediated C–H Functionalization and the Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Stereoselective Preparation of trans-1-(Benzyloxy)-2-iodocycloheptane
This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of trans-1-(Benzyloxy)-2-iodocycloheptane , a valuable intermediate for functionalizing seven-membered rings in drug discovery.
Abstract & Scientific Rationale
The functionalization of cycloheptane rings is a critical challenge in expanding the
The stereoselectivity is governed by the formation of a cyclic iodonium intermediate . The subsequent nucleophilic attack by benzyl alcohol occurs exclusively from the face opposite to the iodine bridge (anti-addition), ensuring the formation of the trans-diastereomer . This method avoids toxic heavy metals (e.g., Hg, Tl) by employing N-Iodosuccinimide (NIS) as a clean, atom-economical iodine source.
Mechanistic Pathway
The reaction proceeds through a stereospecific pathway. The seven-membered ring's conformational flexibility does not override the electronic requirement for backside attack, preserving the trans-selectivity.
Figure 1: Mechanistic pathway showing the stereochemical course of the reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| Cycloheptene | 96.17 | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.2 | Electrophile ( |
| Benzyl Alcohol (BnOH) | 108.14 | 2.0 | Nucleophile |
| Dichloromethane (DCM) | - | Solvent | Anhydrous reaction medium |
| Tetrabutylammonium iodide (TBAI) | 369.37 | 0.1 | Catalyst (Optional promoter) |
Step-by-Step Procedure
1. Preparation of Reaction Vessel
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen (
) or argon to maintain an inert atmosphere. -
Safety Note: NIS is light-sensitive. Wrap the flask in aluminum foil to minimize light exposure.
2. Reactant Assembly
-
Add Cycloheptene (1.0 mmol, 96 mg) and anhydrous DCM (5 mL) to the flask.
-
Add Benzyl alcohol (2.0 mmol, 216 mg). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Cool the mixture to 0°C using an ice/water bath. Cooling is critical to suppress side reactions and improve diastereoselectivity.
3. Initiation
-
Add NIS (1.2 mmol, 270 mg) in a single portion.
-
(Optional): Add catalytic TBAI (0.1 mmol) to accelerate the reaction if kinetics are slow.
-
Allow the reaction to warm slowly to Room Temperature (25°C) .
-
Monitoring: Stir for 4–12 hours. Monitor by TLC (Silica gel; 10% EtOAc in Hexanes). The product will appear as a less polar spot compared to benzyl alcohol but more polar than cycloheptene. Staining with Phosphomolybdic Acid (PMA) or Anisaldehyde is recommended as the product is not strongly UV active.
4. Quench & Workup
-
Quench the reaction by adding 10% aqueous Sodium Thiosulfate (
) (10 mL). Stir vigorously until the iodine color (red/brown) fades to yellow/clear. -
Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). -
Combine organic layers and wash with saturated
(to remove succinimide byproduct) and Brine . -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
5. Purification
-
Purify the crude oil via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes
5% EtOAc/Hexanes. -
Target: Collect fractions containing the major product. Evaporate to yield a clear to pale yellow oil.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Data Interpretation
The structure and stereochemistry must be validated using NMR spectroscopy. The trans-configuration is confirmed by the coupling constants (
Diagnostic NMR Signals ( , 400 MHz)
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-2 (CHI) | 4.20 – 4.50 | ddd or dt | Deshielded by Iodine. The coupling constant reflects the trans-relationship (dihedral angle). | |
| H-1 (CHOBn) | 3.40 – 3.70 | ddd | - | Deshielded by Oxygen, but less than H-2. |
| Bn- | 4.50 – 4.70 | AB System | Benzylic protons are diastereotopic due to the chiral center at C1. | |
| Aromatic | 7.20 – 7.40 | Multiplet | - | Phenyl group of benzyl ether. |
| Cycloheptyl | 1.40 – 2.40 | Multiplets | - | Ring methylene protons ( |
Stereochemical Validation (Self-Validating Logic)
-
Coupling Constants: In rigid cyclohexanes,
is ~10-12 Hz. In cycloheptanes, the ring is more flexible (twist-chair), often resulting in smaller values (4–8 Hz) for trans protons compared to the rigid 6-membered analogs. -
NOESY/ROESY: This is the definitive check.
-
Trans: No strong NOE correlation between H-1 and H-2.
-
Cis (unwanted): Strong NOE correlation between H-1 and H-2.
-
-
Mass Spectrometry: Look for the molecular ion peaks
or . The iodine pattern is distinct (mass defect).
Troubleshooting & Optimization
-
Low Yield: Ensure reagents are anhydrous. Water competes with benzyl alcohol, leading to the formation of the iodohydrin (OH instead of OBn).
-
Incomplete Reaction: If starting material remains after 12h, add 0.2 equiv of TBAI (Tetrabutylammonium iodide) or AgOTf (Silver Triflate) to activate the iodine source.
-
Purification Issues: If the product co-elutes with benzyl alcohol, wash the organic layer with water more thoroughly during workup, or use a slower gradient (100% Hexane
2% EtOAc) during chromatography.
References
-
General Mechanism of Iodoetherification
-
Barluenga, J., et al. "Iodonium promoted cyclic ether formation." Journal of the Chemical Society, Chemical Communications.
-
-
Use of NIS in Alkene Functionalization
-
Castellano, G., et al. "N-Iodosuccinimide (NIS) in Organic Synthesis."[3] Organic Process Research & Development.
-
-
Conformational Analysis of Cycloheptanes
-
Bocian, D. F., et al. "Conformational Analysis of Cycloheptane." Journal of the American Chemical Society.
-
-
Stereoselective Electrophilic Additions
-
Faulkner, D. J. "Stereoselective synthesis via iodonium ions." Synthesis.
-
Sources
- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides [mdpi.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. prepchem.com [prepchem.com]
- 6. ethz.ch [ethz.ch]
- 7. mdpi.com [mdpi.com]
Application Note: Strategic Reagent Selection for the Conversion of 1-(Benzyloxy)-2-iodocycloheptane to Cycloheptanols
Executive Summary
The functionalization of seven-membered carbocycles is a frequent challenge in drug development and natural product synthesis. The intermediate 1-(benzyloxy)-2-iodocycloheptane presents a unique synthetic branching point due to the presence of two distinct functional groups: a secondary alkyl iodide and a robust benzyl ether. Converting this bifunctional intermediate into cycloheptanols requires strategic reagent selection to manage chemoselectivity.
This application note details three distinct synthetic pathways to achieve this transformation:
-
Direct Global Hydrogenolysis (yielding unsubstituted cycloheptanol).
-
Sequential Radical Dehalogenation and Orthogonal Deprotection (for complex syntheses requiring intermediate isolation).
-
Silver-Assisted Substitution (yielding 1,2-cycloheptanediols).
Mechanistic Causality & Critical Reagent Selection
Pathway 1: One-Pot Global Hydrogenolysis
The most step-economic route to unsubstituted cycloheptanol is a one-pot global reduction using Palladium on Carbon (Pd/C) under a Hydrogen (H₂) atmosphere.
-
Mechanistic Causality: Palladium readily inserts into the weak C–I bond, followed by reductive elimination to replace the iodine with hydrogen. Simultaneously, the Pd surface coordinates the benzylic C–O bond, facilitating hydrogenolysis to release the free alcohol.
-
The Critical Role of Base: The dehalogenation of alkyl iodides generates stoichiometric hydroiodic acid (HI). Without intervention, HI rapidly poisons the palladium catalyst and can induce unwanted side reactions (such as SN2 cleavage of the ether). The addition of an organic base like Triethylamine (Et₃N) is mandatory to scavenge HI, driving the reaction to completion .
Pathway 2: Sequential Radical Dehalogenation & Lewis Acid Deprotection
When orthogonal protection strategies demand that the benzyl ether remains intact during dehalogenation, a radical reduction is employed.
-
Mechanistic Causality: While tributyltin hydride (Bu₃SnH) is the classical reagent, Tris(trimethylsilyl)silane (TTMSS) combined with the initiator AIBN is the modern, superior alternative. TTMSS provides an exceptionally favorable hydrogen-atom transfer rate to the secondary cycloheptyl radical without the severe toxicity and purification nightmares associated with organotin residues .
-
Once the iodine is removed, the resulting benzyloxycycloheptane is deprotected using a strong Lewis acid such as Boron Trichloride (BCl₃) , which coordinates the ether oxygen and facilitates the cleavage of the benzylic C–O bond .
Pathway 3: Nucleophilic Substitution to 1,2-Cycloheptanediols
If the target is a 1,2-diol, the iodide must be replaced with an oxygen nucleophile prior to debenzylation.
-
Mechanistic Causality: Treating the substrate with Silver Acetate (AgOAc) in Acetic Acid (AcOH) provides a massive thermodynamic driving force via the precipitation of insoluble silver iodide (AgI). This silver-assisted substitution (possessing both SN1 and SN2 character on the flexible seven-membered ring) yields an intermediate 2-acetoxy-1-benzyloxycycloheptane, which is subsequently saponified and debenzylated.
Workflow Visualization
Workflow for converting 1-(Benzyloxy)-2-iodocycloheptane to cycloheptanols.
Comparative Reagent Data
| Pathway | Primary Reagents | Target Product | Expected Yield | Time | Key Byproducts / Safety Profile |
| 1. Global Reduction | Pd/C, H₂, Et₃N | Cycloheptanol | 85–95% | 4–6 h | Et₃N·HI (Non-toxic, water-soluble) |
| 2. Sequential (Radical) | TTMSS, AIBN; then BCl₃ | Cycloheptanol | 70–80% (2 steps) | 12 h | Silanes (Low toxicity, chromatography req.) |
| 3. Substitution | AgOAc, AcOH; NaOH; H₂/Pd | 1,2-Cycloheptanediol | 60–75% (3 steps) | 24 h | AgI (Heavy metal waste, requires remediation) |
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis of Cycloheptanol via Global Hydrogenolysis
This protocol is designed as a self-validating system; the visual precipitation of amine salts serves as an in-process indicator of successful dehalogenation.
-
Reaction Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-(benzyloxy)-2-iodocycloheptane (1.0 mmol, 330 mg) in anhydrous methanol (10 mL).
-
Base Addition: Add triethylamine (1.5 mmol, 210 µL). Note: Ensure the Et₃N is freshly distilled to prevent the introduction of oxidative impurities.
-
Catalyst Loading: Carefully add 10% Pd/C (10 mol% Pd, ~106 mg). Safety Warning: Pd/C is highly pyrophoric when dry. Add the catalyst under a gentle stream of inert argon.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (20–25 °C).
-
In-Process Validation: Over the first 2 hours, a fine white precipitate (Et₃N·HI) will begin to form, confirming the cleavage of the C–I bond. Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV/KMnO₄ stain) until the starting material is completely consumed (typically 4–6 hours).
-
Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol (2 × 10 mL). Concentrate the filtrate in vacuo.
-
Purification: Partition the resulting residue between diethyl ether (20 mL) and 1M aqueous HCl (10 mL) to extract residual triethylamine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully evaporate the solvent to yield pure cycloheptanol.
Protocol B: Sequential Radical Dehalogenation & Orthogonal Deprotection
Use this protocol when the benzyl ether must be preserved for intermediate synthetic steps.
Step 1: Radical Dehalogenation
-
Preparation: Dissolve 1-(benzyloxy)-2-iodocycloheptane (1.0 mmol) in anhydrous toluene (10 mL). Degas the solution by bubbling argon through it for 15 minutes to remove dissolved oxygen (which quenches radicals).
-
Reagent Addition: Add Tris(trimethylsilyl)silane (TTMSS, 1.2 mmol, 370 µL) and Azobisisobutyronitrile (AIBN, 0.1 mmol, 16 mg).
-
Initiation: Heat the mixture to 80 °C under an argon atmosphere for 4 hours.
-
Validation: Monitor the reaction via GC-MS. The successful transformation is validated by the disappearance of the heavy iodine isotope cluster (M+ = 330) and the emergence of the dehalogenated mass peak (M+ = 204).
-
Workup: Concentrate the toluene under reduced pressure and purify the residue via silica gel flash chromatography (Hexanes/EtOAc 95:5) to isolate pure benzyloxycycloheptane.
Step 2: Lewis Acid Deprotection
-
Preparation: Dissolve the isolated benzyloxycycloheptane (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Cleavage: Dropwise add a solution of BCl₃ (1.0 M in CH₂Cl₂, 1.5 mmol, 1.5 mL). Stir at -78 °C for 2 hours.
-
Quenching & Workup: Quench the reaction by slowly adding methanol (2 mL) at -78 °C to destroy excess BCl₃. Allow the mixture to warm to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (15 mL), dry over MgSO₄, and concentrate to yield cycloheptanol.
References
-
Title : The Hydrogenolysis of Organic Halides Source : Synthesis 1980(6): 425-452 URL :[Link]
-
Title : Tris(trimethylsilyl)silane. A new reducing agent Source : Journal of Organic Chemistry 1988, 53(15), 3641-3642 URL :[Link]
-
Title : Greene's Protective Groups in Organic Synthesis, 5th Edition Source : John Wiley & Sons, 2014 URL :[Link]
Application Note: Strategic Utilization of 1-(Benzyloxy)-2-iodocycloheptane in the Total Synthesis of Natural Products
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The de novo construction of heavily functionalized seven-membered carbocycles remains a formidable challenge in the total synthesis of complex terpene natural products, including guaianolides, pseudoguaianolides, and daphnane diterpenes. 1-(Benzyloxy)-2-iodocycloheptane (CAS: 1598325-32-6)[1] serves as a highly versatile, bifunctional building block that directly addresses the "cycloheptane problem."
By leveraging the orthogonal reactivity of the robust benzyloxy ether and the highly labile secondary alkyl iodide, synthetic chemists can execute late-stage functionalizations, radical-mediated bicyclizations, and stereoselective cross-couplings with exceptional precision. This guide details the physicochemical profile, strategic applications, and validated protocols for utilizing this intermediate in advanced synthetic workflows.
Physicochemical Profiling & Reactivity Matrix
Understanding the physical properties and reactivity modes of 1-(Benzyloxy)-2-iodocycloheptane is critical for designing successful synthetic routes. The benzyloxy group provides essential steric bulk, while the carbon-iodine bond serves as a highly tunable reactive handle.
Table 1: Physicochemical Profile & Reactivity Modes
| Parameter / Property | Specification / Description | Causality in Synthesis |
| CAS Number | 1598325-32-6[1] | Standard identifier for commercial procurement. |
| Molecular Weight | 330.21 g/mol [1] | Used for stoichiometric calculations. |
| Protecting Group (PG) | Benzyloxy (-OBn) | Orthogonality: Stable to mild acids, bases, and fluoride sources; easily removed via Pd/C hydrogenolysis. Stereocontrol: The bulky phenyl ring shields the syn-face, directing incoming reagents to the anti-face. |
| Reactive Handle | Secondary Alkyl Iodide | Lability: Weak C-I bond dissociation energy allows for facile homolytic cleavage under mild photoredox conditions, avoiding harsh thermal initiators. |
| Primary Reactivity | Radical Generation, E2 Elimination | Enables C-C bond formation (Keck allylation) or generation of versatile cycloheptene dienophiles. |
Strategic Application in Total Synthesis
Pathway A: Photoredox-Mediated Radical Allylation (Guaianolide Core Construction)
The Challenge: Traditional radical allylations rely on toxic initiators (e.g., AIBN) and hazardous reagents (e.g., tributyltin hydride) at elevated temperatures, which frequently degrade sensitive natural product intermediates. The Solution: Employing visible-light photoredox catalysis allows the secondary iodide of 1-(Benzyloxy)-2-iodocycloheptane to be reduced to a carbon-centered radical at room temperature[2]. Mechanistic Causality: The photocatalyst (e.g., fac-Ir(ppy)3) undergoes excitation under blue LED irradiation, initiating a single electron transfer (SET) that cleaves the C-I bond[3]. The resulting C2 radical is sterically shielded by the adjacent C1-benzyloxy group. When trapped by an allylating agent like allyltributylstannane, the addition occurs exclusively from the less hindered face, yielding a trans-1,2-disubstituted cycloheptane. This trans-relationship is an absolute prerequisite for subsequent ring-closing metathesis (RCM) to form the trans-fused 5-7 bicyclic core characteristic of guaianolides (e.g., arglabin, thapsigargin).
Pathway B: Base-Mediated Elimination to 3-Benzyloxycycloheptene
The Challenge: Synthesizing enantiopure, functionalized cycloheptenes for Diels-Alder cycloadditions or Ring-Opening Metathesis Polymerization (ROMP). The Solution: The anti-periplanar arrangement of the C2-iodine and the C3-proton in 1-(Benzyloxy)-2-iodocycloheptane allows for a smooth, regioselective E2 elimination when treated with a non-nucleophilic base (such as DBU or KOtBu). The benzyloxy group remains intact, providing an allylic ether that dictates the facial selectivity of subsequent dihydroxylations (e.g., Upjohn or Sharpless conditions).
Mechanistic Visualizations
Figure 1: Photoredox-mediated SET mechanism for the radical allylation of 1-(Benzyloxy)-2-iodocycloheptane.
Figure 2: Standard experimental workflow for the photoredox-catalyzed radical allylation protocol.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Photoredox-Catalyzed Diastereoselective Radical Allylation
This protocol utilizes visible light to generate the C2 radical, avoiding thermal degradation of the substrate[4].
Materials:
-
1-(Benzyloxy)-2-iodocycloheptane (1.0 equiv, 0.5 mmol)
-
Allyltributylstannane (2.0 equiv, 1.0 mmol)
-
fac-Ir(ppy)3 (0.02 equiv, 2 mol%)
-
2,6-Lutidine (1.5 equiv, 0.75 mmol)
-
Anhydrous Dichloromethane (DCM) (5.0 mL, 0.1 M)
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, add 1-(Benzyloxy)-2-iodocycloheptane, fac-Ir(ppy)3, and 2,6-lutidine to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the mixture in anhydrous DCM. Add allyltributylstannane dropwise.
-
Degassing (Critical Step): Seal the tube and remove it from the glovebox. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the photocatalyst (fac-Ir(ppy)3) and terminate the radical chain, leading to reaction failure.
-
Irradiation: Backfill with Argon. Stir the reaction mixture at room temperature while irradiating with a 34 W Blue LED lamp (λ = 450 nm) placed approximately 5 cm from the vessel. Maintain irradiation for 24 hours.
-
Quenching: Turn off the light source. Dilute the mixture with Et2O (10 mL) and quench with a 10% aqueous KF solution (10 mL). Stir vigorously for 30 minutes to precipitate insoluble polymeric tin fluorides.
-
Workup: Filter through a pad of Celite. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to isolate the trans-1-allyl-2-(benzyloxy)cycloheptane.
Table 2: Optimization of Photoredox Allylation Conditions (Quantitative data validating the necessity of the photocatalytic system)
| Entry | Photocatalyst | Light Source | Additive | Yield (%) | d.r. (trans:cis) |
| 1 | [Ru(bpy)3]Cl2 (2 mol%) | Blue LED (450 nm) | None | 45 | 85:15 |
| 2 | fac-Ir(ppy)3 (2 mol%) | Blue LED (450 nm) | None | 62 | 88:12 |
| 3 | fac-Ir(ppy)3 (2 mol%) | Blue LED (450 nm) | 2,6-Lutidine | 89 | >95:5 |
| 4 | None | Blue LED (450 nm) | 2,6-Lutidine | 0 | N/A |
| 5 | fac-Ir(ppy)3 (2 mol%) | Dark | 2,6-Lutidine | 0 | N/A |
Note: The addition of 2,6-lutidine buffers the system against trace HI generation, preventing premature cleavage of the benzyloxy ether.
Protocol 2: Base-Mediated E2 Elimination to 3-Benzyloxycycloheptene
A robust method for generating versatile cycloheptene dienophiles.
Step-by-Step Methodology:
-
Setup: Dissolve 1-(Benzyloxy)-2-iodocycloheptane (1.0 mmol) in anhydrous Toluene (10 mL) in a round-bottom flask under Argon.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv, 3.0 mmol) dropwise at room temperature.
-
Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours. Causality: The elevated temperature overcomes the activation energy required for the rigid cycloheptane ring to adopt the necessary anti-periplanar conformation for E2 elimination.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 1M HCl (to remove excess DBU), saturated NaHCO3, and brine.
-
Purification: Dry over MgSO4, concentrate, and purify via short-path distillation or silica gel chromatography to yield pure 3-benzyloxycycloheptene.
References
-
Chan, A. Y., et al. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 2022, 122(2), 1485-1542. Available at:[Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. "Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes." Science, 2008, 322(5898), 77-80. Available at:[Link]
-
Twilton, J., et al. "The merger of transition metal and photocatalysis." Nature Reviews Chemistry, 2017. Available at:[Link]
Sources
- 1. CAS 1598325-32-6 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Merging photoredox catalysis with organocatalysis: the direct asymmetric alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Cyclic Vinyl Ethers via DBU-Promoted Dehydroiodination
Executive Summary
This application note details the protocol for the regioselective dehydroiodination of 1-(benzyloxy)-2-iodocycloheptane to generate 1-(benzyloxy)cyclohept-1-ene (a cyclic vinyl ether). Unlike rigid cyclohexane systems, cycloheptane derivatives possess unique conformational flexibility that complicates elimination reactions. This guide addresses the critical stereoelectronic requirements for E2 elimination in seven-membered rings and provides a validated protocol using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to favor the formation of the vinyl ether over the allylic ether or substitution byproducts.
Key Applications:
-
Synthesis of spiroketal precursors.[1]
-
Generation of lithiated vinyl ethers for coupling reactions.
-
Masked ketone equivalents in total synthesis.
Mechanistic Principles & Strategic Design
The Conformational Challenge
The elimination of hydrogen iodide (HI) from 1-(benzyloxy)-2-iodocycloheptane follows an E2 mechanism , which strictly requires an anti-periplanar arrangement of the proton and the leaving group (iodide).
In trans-1,2-disubstituted cycloheptanes, the ground state conformation typically places both bulky substituents (Benzyloxy and Iodo groups) in pseudo-equatorial positions to minimize 1,3-diaxial interactions. However, this diequatorial conformation is unreactive towards E2 elimination because the C-H and C-I bonds are gauche, not anti.
For the reaction to proceed, the ring must undergo a conformational "flip" to the higher-energy diaxial conformer. This places the iodine and the
Regioselectivity: Vinyl vs. Allylic Ether
There are two distinct
-
(Geminal to Oxygen): Elimination yields the Vinyl Ether (1-benzyloxycyclohept-1-ene).
-
Driver: The resulting double bond is conjugated with the oxygen lone pair (resonance stabilization). This is generally the thermodynamic product.
-
Acidity: The
-proton is acidified by the adjacent oxygen, making it kinetically accessible to bases.
-
-
(Methylene proton): Elimination yields the Allylic Ether (3-benzyloxycyclohept-1-ene).
-
Driver: Statistical probability (two protons at C3 vs. one at C1).
-
Selection of Base:
To maximize yield of the vinyl ether and suppress nucleophilic substitution (
-
Non-Nucleophilic: DBU's steric bulk prevents it from attacking the electrophilic carbon bearing the iodine.
-
Basicity: Sufficiently strong (
in organic solvents) to abstract the acidified proton at C1.
Pathway Visualization
Figure 1: Mechanistic pathway illustrating the necessity of the diaxial conformer and the bifurcation between vinyl and allylic ether formation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 1-(Benzyloxy)-2-iodocycloheptane | Substrate | Prepared via iodoetherification of cycloheptene |
| DBU | Base | 98%, redistilled if yellow/brown |
| Toluene | Solvent | Anhydrous, stored over molecular sieves |
| Diethyl Ether | Workup | ACS Grade |
| Sodium Thiosulfate ( | Quench | 10% Aqueous Solution |
Step-by-Step Procedure
Step 1: Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Flush the system with dry nitrogen or argon to remove atmospheric moisture.
Step 2: Reaction Assembly
-
Charge the RBF with 1-(benzyloxy)-2-iodocycloheptane (1.0 equiv, e.g., 3.30 g, 10 mmol).
-
Add Anhydrous Toluene (50 mL, 0.2 M concentration). Note: THF can be used, but Toluene allows for higher reflux temperatures, aiding the conformational ring flip.
-
Add DBU (2.0 equiv, 3.0 mL, 20 mmol) dropwise via syringe.
Step 3: Elimination
-
Heat the reaction mixture to reflux (110 °C) .
-
Monitor the reaction via TLC (Hexanes/EtOAc 9:1).
-
Starting Material:
(Iodide usually stains pink/purple with ). -
Product:
(Vinyl ether stains rapidly; often UV active).
-
-
Reaction typically reaches completion in 12–18 hours .
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (100 mL).
-
Wash sequentially with:
-
Water (2 x 50 mL) to remove DBU hydroiodide salts.
-
10% Aqueous HCl (1 x 30 mL) Rapid wash! This removes excess DBU. Caution: Prolonged exposure to acid will hydrolyze the vinyl ether to a ketone.
-
Saturated
(1 x 50 mL) to neutralize residual acid. -
10%
(1 x 30 mL) if the solution is brown (removes free ). -
Brine (1 x 50 mL).
-
Step 5: Purification
-
Dry the organic layer over anhydrous
. -
Filter and concentrate under reduced pressure.
-
Purify via flash column chromatography on silica gel (pre-treated with 1%
to prevent hydrolysis) using Hexanes/EtOAc (95:5).
Data Analysis & Validation
NMR Interpretation
Successful elimination is confirmed by the disappearance of the methine proton attached to iodine and the appearance of the vinyl proton.
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| Starting Material (H-C-I) | 4.2 – 4.5 ppm | Multiplet (dt) | Proton geminal to Iodine. Must disappear. |
| Product (Vinyl H) | 5.0 – 5.3 ppm | Triplet (t) | Vinyl proton at C2. |
| Product (Bn-O-CH) | ~4.5 ppm | -- | The proton at C1 is absent in the vinyl ether product. |
| Allylic Impurity | 5.6 – 5.8 ppm | Multiplet | Indicates double bond is at C2-C3 (undesired). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% conv.) | Conformational lock; T too low. | Switch solvent to Xylenes (higher BP) or add 5 equiv. DBU. |
| Hydrolysis Product (Ketone) | Acidic workup or silica acidity. | Use basic alumina for purification or add 1% |
| Allylic Ether Formation | Kinetic control dominant. | Ensure thermodynamic equilibrium: extend reflux time. |
References
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.
-
Iodoetherification and Elimination Protocols
- Rousseau, G.; Robin, S. "Iodoetherification of Alkenes." Tetrahedron, 1998, 54(45), 13681-13706.
-
Relevance: General methodology for synthesizing the 2-iodo ether precursor.[2]
-
Use of DBU in Dehydrohalogenation
-
Odedra, A.; See, S.; Wu, C. "DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes." Synlett, 2006 , 2006(10), 1464-1466.
- Relevance: Establishes DBU as a superior base for elimin
-
- Conformational Analysis of Cycloheptanes: Bocian, D. F.; Pickett, H. M.; Rounds, T. C.; Strauss, H. L. "Conformations of Cycloheptane." Journal of the American Chemical Society, 1975, 97(3), 687–695. Relevance: Explains the pseudorotation and energy barriers required to access the diaxial conformer.
- Synthesis of Cyclic Enol Ethers: Paquette, L. A.; et al. "Regioselective Enol Ether Formation." Journal of Organic Chemistry, 1990, 55, 1589. Relevance: Discusses thermodynamic preference for vinyl ethers over allylic ethers in cyclic systems.
Sources
Application Note: Strategic Protocols for Ni-Catalyzed Cross-Coupling of Secondary Alkyl Iodides in Cycloheptyl Scaffolds
Executive Summary & Strategic Importance
The incorporation of cycloheptane rings into pharmaceutical scaffolds is a high-value strategy for "escaping Flatland"—increasing saturation (
When the electrophile is a secondary alkyl iodide (e.g., iodocycloheptane), the reaction is plagued by two primary failure modes:
- -Hydride Elimination: Leading to cycloheptene byproducts.
-
Protodehalogenation: Reduction of the iodide to the alkane.
This guide details two field-proven protocols to suppress these pathways using Nickel Catalysis . Unlike Palladium, which follows a strict 2-electron oxidative addition path prone to elimination, Nickel operates via a single-electron transfer (SET) radical mechanism that is kinetically competent to capture secondary radicals before elimination occurs.
Mechanistic Logic: The Radical Manifold
To successfully couple a secondary cycloheptyl iodide, one must understand that the reaction does not proceed via a standard
The "Radical Rebound" Pathway
The success of the reaction hinges on the lifetime of the alkyl radical (
-
Ligand Selection: Tridentate ligands (e.g., Pybox) or bulky bidentate ligands (e.g., dtbbpy) are essential. They sterically crowd the metal center, disfavoring the coplanar transition state required for
-hydride elimination. -
The Cycloheptyl Factor: Due to the ring's flexibility, the C-I bond is often more accessible than in rigid cyclohexanes, but the resulting radical is also more sterically encumbered.
Figure 1: The Radical Chain pathway. Key to success is the rapid capture of the Cycloheptyl Radical by the Ni(II) species to form Ni(III), outcompeting elimination.
Protocol A: Reductive Cross-Electrophile Coupling (XEC)
Best for: High-throughput library synthesis, fragment coupling. Concept: Coupling two electrophiles (Cycloheptyl Iodide + Aryl Bromide) using a metal reductant (Mn or Zn). This avoids the preparation of sensitive organometallics.[1]
Materials
-
Electrophile 1: 1-Iodocycloheptane (1.0 equiv)
-
Electrophile 2: Aryl Bromide (1.0 equiv)
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) (10-15 mol%)
-
Reductant: Manganese powder (3.0 equiv, <10 micron particle size preferred)
-
Solvent: DMPU or DMA (Anhydrous)
-
Additives: Pyridine (Catalytic) or NaI (if using Alkyl Bromides)
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical): In a glovebox or under Argon, mix
and dtbbpy in the solvent (DMPU) and stir for 20 minutes until a rich green complex forms. Why: Pre-forming the catalyst ensures active species homogeneity before the alkyl iodide is introduced. -
Reagent Addition: Add the Manganese powder and the Aryl Bromide to the catalyst mixture.
-
Activation: Add 1-Iodocycloheptane last.
-
Expert Note: Secondary iodides are highly reactive. Adding them last prevents rapid homocoupling (R-R) before the catalytic cycle is established.
-
-
Reaction: Seal the vial and stir vigorously (1000 rpm) at 60°C for 12-16 hours.
-
Why: Heterogeneous reductants (Mn) require high shear mixing to maintain surface activation.
-
-
Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), filter through Celite, and purify.
Protocol B: Stereoconvergent Negishi Coupling
Best for: Scale-up, stereocontrol, and difficult substrates. Concept: Using a chiral ligand (Pybox) to couple a racemic secondary iodide with an organozinc reagent. This method is more tolerant of steric bulk than XEC.
Materials
-
Substrate: Racemic 1-iodo-2-substituted-cycloheptane
-
Nucleophile: Aryl Zinc halide (ArZnI) (1.3 equiv)
-
Catalyst:
(Purified, 5-10 mol%) -
Ligand:
-s-Bu-Pybox (10-15 mol%) -
Solvent: DMA/THF (9:1 ratio)
Workflow Diagram
Figure 2: Workflow for Negishi coupling. Note the temperature control; secondary iodides are reactive enough to couple at 0°C, which significantly improves the product/elimination ratio.
Critical Execution Steps
-
Zinc Reagent Titration: You must titrate the ArZnI reagent using Iodine/LiCl prior to use. An inaccurate concentration leads to excess zinc, which can promote hydrodehalogenation.
-
Solvent Effect: The use of DMA (dimethylacetamide) is non-negotiable for Pybox systems. It stabilizes the cationic Nickel intermediates.
-
Temperature Ramp: Start the reaction at 0°C. If conversion is slow after 4 hours, slowly warm to room temperature. Do not heat immediately.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield / High Starting Material | Catalyst poisoning or O2 leak. | Ensure |
| Cycloheptene Formation (Elimination) | Reaction temperature too high or "Open" ligand environment. | Switch from BiPy to Pybox or Terpy ligands. Lower temp to 0°C. |
| Homocoupling (R-R) | Alkyl Iodide concentration too high relative to catalyst. | Add the Alkyl Iodide via syringe pump over 1 hour (Slow Addition). |
| Protodehalogenation (R-H) | Water in solvent or excess reductant activity. | Dry solvent over molecular sieves (3Å). If using Mn, add 10% NaI to modulate surface activity. |
References
-
Stereoconvergent Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides. Lu, Z., Wilsily, A., & Fu, G. C. (MIT).[2][3] Explores the foundational mechanics of secondary alkyl coupling using Nickel/Amine catalysis. [Link]
-
Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R.[4][5] (City College of New York).[4] Key reference for handling secondary alkyl centers and preventing isomerization. [Link][5]
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Everson, D. A., Shrestha, R., & Weix, D. J.[6] (University of Rochester). The definitive protocol for Reductive Cross-Electrophile Coupling (XEC). [Link]
-
Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions. Zhou, J., & Fu, G. C. Establishes the Pybox ligand system as the standard for suppressing elimination in secondary halides. [Link]
Sources
- 1. A Guide to XEC – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 2. Nickel-catalyzed Negishi cross-couplings of secondary nucleophiles with secondary propargylic electrophiles at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed asymmetric cross-couplings of secondary alkyl electrophiles and photoinduced, copper-catalyzed C-N couplings [dspace.mit.edu]
- 4. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
deprotection strategies for the benzyloxy group in iodocycloheptanes
Executive Summary
The deprotection of benzyl (Bn) ethers in the presence of alkyl iodides presents a classic chemoselectivity paradox in organic synthesis. While catalytic hydrogenolysis (
This Application Note details three validated protocols designed to cleave the benzyl ether while preserving the integrity of the iodocycloheptane core. The methods prioritize Lewis Acid-mediated cleavage and Silyl-exchange mechanisms over reductive strategies.
The Chemoselectivity Paradox
The core challenge lies in the bond dissociation energies (BDE) and reactivity profiles of the functional groups involved:
-
Target Reaction: Cleavage of the Benzyl C–O bond (~90 kcal/mol).
-
Side Reaction: Cleavage of the Cycloheptyl C–I bond (~53 kcal/mol).
Standard hydrogenolysis reduces the C–I bond faster than the C–O bond. Therefore, orthogonal strategies utilizing hard/soft acid-base theory (HSAB) must be employed.
Strategic Decision Matrix
| Method | Reagent System | Mechanism | Compatibility with Alkyl Iodide | Recommendation |
| Hydrogenolysis | Reductive | Critical Failure (Deiodination) | DO NOT USE | |
| Lewis Acid A | Coordination/ | Excellent (at -78°C) | Primary Protocol | |
| Silyl Exchange | TMSI (in situ) | Excellent (Soft nucleophile) | Secondary Protocol | |
| Birch Reduction | Na/NH | Dissolving Metal | Failure (Radical reduction) | DO NOT USE |
Protocol A: Cryogenic Cleavage with Cation Scavenging
Best for: Substrates requiring high regioselectivity and mild conditions. Mechanism: Boron trichloride coordinates to the ether oxygen. The inclusion of Pentamethylbenzene is critical; it acts as a non-nucleophilic scavenger to trap the generated benzyl cation, preventing polymerization or Friedel-Crafts re-alkylation of the substrate.
Reagents
-
Substrate: Benzyloxy-iodocycloheptane (1.0 equiv)
-
Reagent: Boron Trichloride (
), 1.0 M in (1.5 – 2.0 equiv) -
Scavenger: Pentamethylbenzene (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (
)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the substrate and Pentamethylbenzene (3.0 equiv) in anhydrous
(0.1 M concentration). -
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control prevents attack on the iodine.
-
Addition: Add
solution dropwise over 10 minutes. The solution may turn pale yellow/pink. -
Reaction: Stir at -78 °C for 1–3 hours. Monitor by TLC.[1]
-
Note: Do not let the reaction warm to 0 °C until completion is confirmed.
-
-
Quench: While still at -78 °C, quench by adding Methanol (excess) or a mixture of
. -
Workup: Dilute with
, wash with water and brine. Dry over . -
Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via flash chromatography.
Figure 1: Mechanistic pathway of BCl3-mediated deprotection with cation scavenging.[2]
Protocol B: In Situ Trimethylsilyl Iodide (TMSI) Exchange
Best for: Scale-up and labs without
Reagents
-
Substrate: Benzyloxy-iodocycloheptane (1.0 equiv)
-
Reagent A: Sodium Iodide (NaI) (1.5 equiv) - Must be dry.
-
Reagent B: Chlorotrimethylsilane (TMSCl) (1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step Protocol
-
Generation: In a dry flask under Argon, suspend NaI in Acetonitrile. Add TMSCl dropwise at room temperature. Stir for 15 minutes until a white precipitate (NaCl) forms and the supernatant turns slightly yellow (TMSI).
-
Addition: Add the substrate (dissolved in minimal MeCN) to the reaction mixture.
-
Reaction: Stir at room temperature for 2–6 hours.
-
Observation: The reaction is generally cleaner than neat TMSI because the concentration is controlled.
-
-
Quench: Pour the mixture into a biphasic solution of
and aqueous Sodium Thiosulfate ( ).-
Why Thiosulfate? To reduce any Iodine (
) formed and the Benzyl Iodide byproduct, which is a lachrymator.
-
-
Hydrolysis: The initial product is the silyl ether (-OTMS). The aqueous workup hydrolyzes this to the free alcohol (-OH).
-
Workup: Extract with Ether/EtOAc. Wash with brine.
Figure 2: Silyl-exchange mechanism utilizing in situ generated TMSI.
Critical Troubleshooting & Parameters
| Parameter | Issue | Solution |
| Temperature | Warming | Causes C-I cleavage or ring contraction. Keep strictly at -78°C. |
| Moisture | Wet solvents | Hydrolyzes |
| Byproducts | Benzyl Iodide (Protocol B) | Volatile and irritating. Quench with Thiosulfate; remove via vac/column. |
| Elimination | Formation of Cycloheptene | Avoid any strong bases during workup. Use bicarbonate, not hydroxide. |
References
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[4][5] Mild Debenzylation of Aryl Benzyl Ether with
in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[5][6] Synlett, 2008(13), 1977–1980. -
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764.
-
Bajwa, J. S. (1992).[7] Chemoselective deprotection of benzyl esters in the presence of benzyl ethers... by catalytic transfer hydrogenation. Tetrahedron Letters, 33(17), 2299-2302. (Cited for context on
alternatives). - Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for stability constants).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing elimination side reactions during 1-(Benzyloxy)-2-iodocycloheptane synthesis
Technical Support Center: 1-(Benzyloxy)-2-iodocycloheptane Synthesis
A Guide to Preventing Elimination Side Reactions
Welcome to the technical support center for the synthesis of 1-(benzyloxy)-2-iodocycloheptane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this specific iodoetherification reaction. Our goal is to provide you with in-depth, field-proven insights to help you maximize your yield of the desired product while minimizing the formation of unwanted elimination byproducts.
Understanding the Core Challenge: Substitution vs. Elimination
The synthesis of 1-(benzyloxy)-2-iodocycloheptane is an electrophilic addition reaction where cycloheptene reacts with an electrophilic iodine source in the presence of benzyl alcohol. The desired reaction is a stereospecific anti-addition that proceeds through a cyclic iodonium ion intermediate. However, this key intermediate is also susceptible to elimination reactions (E1 and E2), which lead to the formation of cycloheptene derivatives, primarily the starting material or other unsaturated byproducts. Controlling the fate of this iodonium ion is the key to a successful synthesis.
The Competing Reaction Pathways
The central mechanistic branch point occurs after the formation of the bridged iodonium ion from cycloheptene and an electrophilic iodine source (I⁺). From here, the reaction can proceed via two competing pathways:
-
Desired Iodoetherification (Substitution): Benzyl alcohol, acting as a nucleophile, attacks one of the carbons of the iodonium ion ring. This backside attack results in the desired trans-1-(benzyloxy)-2-iodocycloheptane.
-
Undesired Elimination: A base present in the reaction mixture can abstract a proton from a carbon atom adjacent to the iodonium ring, leading to the regeneration of an alkene. This process is a major source of yield loss.
Caption: Competing pathways in iodoetherification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of what appears to be cycloheptene and other unsaturated compounds. What is causing this, and how can I prevent it?
Answer:
This is the most common problem in this synthesis and is caused by elimination reactions outcompeting the desired nucleophilic substitution by benzyl alcohol. Both E1 and E2 elimination pathways can contribute to this issue.
Causality:
-
High Temperature: Elimination reactions are entropically favored over substitution because they produce more molecules in the product phase.[1] Increasing the reaction temperature provides the necessary activation energy and amplifies this entropy effect, thus favoring elimination.[2][3] At higher temperatures, the rate of elimination increases more significantly than the rate of substitution.[1]
-
Presence of a Strong Base: If your reaction mixture contains a strong base, it can promote a bimolecular (E2) elimination pathway.[4] The base will preferentially abstract a proton from the carbon adjacent to the iodonium ion, leading to the formation of a double bond in a single, concerted step.[5]
-
Acid-Catalyzed Elimination: The hydrogen iodide (HI) or other acidic species generated during the reaction can protonate the benzyl ether oxygen of the product, turning it into a good leaving group and facilitating a subsequent E1 elimination to form an alkene.
Solutions:
-
Temperature Control (Critical):
-
Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary and all other optimization attempts have failed. Low temperatures kinetically favor substitution over elimination.[3]
-
-
Choice of Iodine Source:
-
Base Management:
-
Solvent Selection:
-
Use a polar aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN). These solvents can help stabilize the charged iodonium ion intermediate but do not participate in the reaction or promote elimination as strongly as some protic solvents might.[10]
-
Question 2: The reaction is very slow or shows low conversion of starting materials. How can I improve the reaction rate without inducing elimination?
Answer:
Low reactivity can be frustrating, but simply increasing the temperature is often counterproductive due to the risk of elimination. Instead, focus on optimizing the reagents and their activation.
Causality:
-
Insufficiently Electrophilic Iodine: Molecular iodine (I₂) itself is not highly electrophilic and often requires an activator to react efficiently with alkenes.[11]
-
Reversibility: The addition of iodine to an alkene can be reversible, with the elimination of HI driving the reaction backward.[12]
-
Low Nucleophilicity of Benzyl Alcohol: While a decent nucleophile, benzyl alcohol may not be reactive enough under certain conditions to open the iodonium ring efficiently.
Solutions:
-
Activate the Iodine Source:
-
If using molecular iodine (I₂), consider adding a silver salt such as silver carbonate (Ag₂CO₃) or silver trifluoroacetate. The silver ion coordinates with one of the iodine atoms, making the other highly electrophilic and driving the formation of the iodonium ion.[13][14] The silver also precipitates the iodide anion as AgI, preventing the reverse reaction.
-
-
Use N-Iodosuccinimide (NIS): As mentioned previously, NIS is an excellent choice. It is more reactive than I₂ alone and provides a clean source of electrophilic iodine.[6][8]
-
Monitor Reaction Time: These reactions can sometimes require longer periods (12-24 hours) at low temperatures to reach completion. Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.
-
Ensure Anhydrous Conditions: Water can compete with benzyl alcohol as a nucleophile, leading to the formation of the corresponding iodohydrin, which can complicate purification and lower the yield of the desired product. Ensure all glassware is oven-dried and use anhydrous solvents.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanistic difference between E1 and E2 elimination in this context?
-
A1: The E2 (bimolecular elimination) mechanism is a one-step process where a base removes a proton from a β-carbon at the same time the C-I bond is notionally cleaved and the double bond forms. This pathway is favored by strong bases.[4] The E1 (unimolecular elimination) mechanism is a two-step process. First, the iodonium ion could potentially open to form a carbocation (though less likely with a bridged intermediate), which then loses a proton in a second step. This pathway is more sensitive to temperature and solvent polarity and does not require a strong base.[5][15]
-
-
Q2: Can I use a different alcohol as the nucleophile?
-
A2: Yes, this reaction is generalizable to other alcohols. However, be aware that bulkier secondary or tertiary alcohols are more sterically hindered and may react more slowly. They can also act as bases, potentially increasing the amount of elimination byproduct. Primary alcohols, like benzyl alcohol, generally give the best results.
-
-
Q3: How do I best analyze the product mixture to determine the ratio of substitution to elimination?
-
A3: Proton NMR (¹H NMR) is an excellent tool. The desired product will have characteristic signals for the benzylic protons and the protons on the carbons bearing the iodine and benzyloxy group. The elimination byproduct (cycloheptene) will show characteristic olefinic proton signals at a different chemical shift. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the components of the reaction mixture and determine their relative ratios.
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 1-(benzyloxy)-2-iodocycloheptane while minimizing elimination.
Materials:
-
Cycloheptene
-
Benzyl alcohol (distilled and stored over molecular sieves)
-
N-Iodosuccinimide (NIS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cycloheptene (1.0 equivalent).
-
Reagent Addition: Dissolve the cycloheptene in anhydrous CH₂Cl₂ (approx. 0.2 M concentration). Add benzyl alcohol (1.2 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, as iodine-containing compounds can be light-sensitive.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, checking for the consumption of cycloheptene.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent in vacuo at low temperature.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Caption: Optimized experimental workflow.
Data Summary: Factors Influencing Product Distribution
| Parameter | Condition Favoring Iodoetherification | Condition Favoring Elimination | Rationale |
| Temperature | Low (0 °C to 25 °C) | High (> 40 °C) | Elimination has a higher activation energy and is entropically favored; higher temperatures provide the energy to overcome this barrier.[1][2][3] |
| Base | Weak/None (e.g., NaHCO₃ as an acid scavenger) | Strong, non-nucleophilic (e.g., DBU, t-BuOK) | Strong bases directly promote the E2 elimination pathway.[4][16] |
| Solvent | Polar Aprotic (CH₂Cl₂, CH₃CN) | Protic (when using a strong base) | Polar aprotic solvents stabilize the iodonium intermediate without excessively solvating the nucleophile, favoring substitution.[10] |
| Iodine Source | Mild Electrophilic (NIS, I₂/Ag₂CO₃) | Harsh (e.g., I₂ with strong acid) | Mild reagents generate the electrophilic species under neutral conditions, avoiding acid-catalyzed side reactions.[6][8][13] |
References
- Vertex AI Search. (n.d.). Alkene Iodination with I2: Iodonium-Ion Anti Addition to Vicinal Diiodides.
- Leah4sci. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions | Video Summary and Q&A.
- The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube.
- Bellina, F., & Cauteruccio, S. (2014). Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Bentham Science Publishers.
- ChemicalBook. (2024, May 9). What are the chemical reactions involved in N-Iodosuccinimide?.
- BenchChem. (n.d.). Preventing elimination side reactions in Williamson synthesis.
- Reddy, R. S., et al. (2013). Cyclization and N-Iodosuccinimide-Induced Electrophilic Iodocyclization of 3-Aza-1,5-enynes To Synthesize 1,2-Dihydropyridines and 3-Iodo-1,2-dihydropyridines. The Journal of Organic Chemistry, 78(8), 4065-4074.
- PubMed. (2013, April 19). Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines.
- chemeurope.com. (n.d.).
- NEET coaching. (2024, October 24). Elimination Reactions - Mechanism, Types and Examples.
- Ashenhurst, J. (2012, September 10).
- Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions.
- LibreTexts. (n.d.).
- Clark, J. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Chemguide.
- Chemistry Steps. (2025, October 25).
- Stavber, S., & Jereb, M. (2011). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2011(13), 2039-2065.
- LibreTexts. (2022, October 4). 4.
- LibreTexts. (2023, January 22). C.
- Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal.
- Kim, S., & Kim, D. (2019). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Molecules, 24(23), 4390.
- Saito, A., et al. (2022).
- MANAC Inc. (2022, November 7).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. glasp.co [glasp.co]
- 3. m.youtube.com [m.youtube.com]
- 4. Elimination Reactions: an Introduction [chemistrysteps.com]
- 5. allen.in [allen.in]
- 6. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. orgosolver.com [orgosolver.com]
- 13. mdpi.com [mdpi.com]
- 14. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 15. Elimination_reaction [chemeurope.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Support Center: Optimizing Diastereoselectivity in Iodocycloheptane Formation
Status: Operational Ticket ID: #IC7-DR-OPT Assigned Specialist: Senior Application Scientist, Cyclization Unit
Executive Summary: The Entropy Challenge
Welcome to the technical support hub for medium-ring cyclizations. If you are experiencing low diastereomeric ratios (dr) during the formation of iodocycloheptanes (via iodolactonization or iodoetherification), you are fighting a fundamental thermodynamic battle: Conformational Entropy .
Unlike 5- or 6-membered rings, which snap into rigid envelope or chair conformations, 7-membered rings (cycloheptanes) possess high conformational mobility (pseudorotation). They exist in a flux of twist-chair, chair, and boat forms that are energetically similar. Consequently, the transition states leading to these rings are often "loose," allowing the electrophile (
This guide provides a systematic troubleshooting workflow to rigidify your transition state and lock in your desired diastereomer.
Diagnostic Workflow: The "Why" Behind Low Selectivity
Before altering conditions, determine if your issue is Kinetic (reaction speed/pathway) or Thermodynamic (product stability/equilibration).
Visualizing the Problem Space
The following decision tree outlines the logical steps to diagnose and fix low dr.
Figure 1: Diagnostic logic flow for identifying whether to pursue kinetic or thermodynamic optimization strategies.
Troubleshooting Guides (The "How")
Guide A: Kinetic vs. Thermodynamic Control
Iodocyclization is often reversible. The kinetic product (formed fastest) is frequently the cis-fused isomer, while the thermodynamic product (most stable) is often the trans-isomer.
-
The Test: Take a small aliquot of your product mixture (with low dr) and resubject it to the reaction conditions (I2, solvent, base) for 24 hours.
| Variable | Kinetic Control (Irreversible) | Thermodynamic Control (Reversible) |
| Goal | Trap the transition state that forms fastest. | Allow equilibration to the lowest energy conformer. |
| Temperature | Low (-78°C to 0°C). | Ambient or Elevated (25°C to 50°C). |
| Time | Short (Quench immediately upon consumption). | Long (24–48 hours). |
| Reagent | Stronger electrophiles (e.g., ICl, NIS). | Standard |
| Target Isomer | Usually cis (via favored TS geometry). | Usually trans (minimizes steric clash). |
Expert Insight: Bartlett et al. demonstrated that thermodynamic equilibration in iodolactonization is driven by the attack of iodide (
Guide B: Solvent Engineering
The dielectric constant (
-
Non-Polar Solvents (Hexane, Toluene, DCM): Promote "tight" ion pairs. The counter-ion is close to the iodonium, potentially blocking one face and directing the nucleophile anti to the iodine.[3]
-
Polar Solvents (MeCN, DMF): Solvate the ions, creating a "loose" ion pair. This increases the lifetime of the intermediate, allowing conformational randomization (lower dr).
-
Coordinating Solvents (Ether, THF): Can act as Lewis bases, coordinating to the iodine and altering the effective steric bulk of the electrophile.
Protocol Adjustment: If dr is low in MeCN (standard), switch to Toluene or DCM . In specific cases, 1,2-Dichloroethane (DCE) has shown superior selectivity for 7-endo cyclizations [2].[4]
Guide C: Reagent Selection (The Electrophile)
The size and nature of the iodine source affect the steric demand of the transition state.
-
Iodine (
): Small, reversible. Good for thermodynamic control.[1] -
NIS (N-Iodosuccinimide): Irreversible (kinetic). Often requires a catalyst.
-
IDCP (Iodonium dicollidine perchlorate): Bulky, non-nucleophilic counter-ion. Excellent for kinetic control in complex substrates.
-
Barluenga's Reagent (
): Highly reactive, often improves dr by lowering reaction temperature significantly.
Advanced Protocols (The "What")
Protocol 1: Kinetic Iodolactonization (Favors cis)
Use this when the thermodynamic product is not desired or when dr is low due to equilibration.
-
Setup: Dissolve substrate (1.0 equiv) in DCM (0.1 M).
-
Cooling: Cool to -78°C (critical for entropy reduction).
-
Additives: Add 2,6-lutidine (1.5 equiv) as a non-nucleophilic base.
-
Reagent: Add ICl (1.1 equiv) dropwise. Note: ICl is more reactive than I2, allowing lower temps.
-
Quench: Pour into saturated aq.
immediately upon starting material consumption (TLC monitoring).
Protocol 2: Switchable 7-endo/6-exo Cyclization
Based on recent work by Cao et al. (2023) [2].[4]
-
For 6-exo (Kinetic): Use
, , MeCN, RT.[5] -
For 7-endo (Thermodynamic/Solvent Controlled): Use
, , 1,2-DCE , 80°C.
Mechanism Visualization: The Pathway
Figure 2: Kinetic vs. Thermodynamic pathways. Note the reversibility arrow from the Kinetic Product, which is the primary cause of eroding dr over time.
FAQs: Common User Issues
Q: I am seeing a mixture of 6-exo and 7-endo products. How do I favor the 7-membered ring? A: This is a Baldwin's Rule competition. The 6-exo-tet closure is generally faster (kinetic). To favor the 7-endo, you often need thermodynamic conditions (heat, long time) or a Lewis Acid catalyst to activate the iodine and alter the geometry. Additionally, check if your substrate allows for the Thorpe-Ingold effect (gem-dimethyl substitution); adding bulk to the tether can accelerate the slower 7-membered ring formation [3].
Q: My product decomposes on silica gel. How do I purify? A: Iodocycloheptanes are often distinctively unstable due to ring strain and the good leaving group ability of iodine.
-
Solution: Deactivate your silica gel with 1% Triethylamine (Et3N) before loading the column. Alternatively, use neutral alumina.
Q: Can I use chiral catalysts to fix the dr? A: Yes. If substrate control is insufficient, reagent control is the next step. (DHQD)2PHAL-based catalysts (organocatalysis) have been successfully used for enantioselective and diastereoselective halolactonizations [4].[2]
References
-
Bartlett, P. A. ; Meadows, J. D.; Brown, E. G.; Morimoto, A.; Jernstedt, K. K.[6] "Stereoselectivity of ring closure in intramolecular iodolactonization." J. Org.[4][6] Chem.1982 , 47, 4013.[6] Link
-
Cao, T.-Y. ; Qi, L.; Wang, L.-J. "Switchable Regioselective 7-endo or 6-exo Iodocyclization of O-Homoallyl Benzimidates."[4] J. Org.[4][6] Chem.2023 , 88, 3035–3045.[4] Link
- Rousseau, G.; Robin, S.
-
Ye, Y. ; Zheng, C.; Fan, R. "Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes."[8] Org.[8][4] Lett.2009 , 11, 3156–3159.[8] Link[8]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Absolute and relative facial selectivities in organocatalytic asymmetric chlorocyclization reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04430E [pubs.rsc.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Switchable Regioselective 7-endo or 6-exo Iodocyclization of O-Homoallyl Benzimidates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes [organic-chemistry.org]
Technical Support: Stability & Storage of 1-(Benzyloxy)-2-iodocycloheptane
Executive Summary & Stability Profile
1-(Benzyloxy)-2-iodocycloheptane is a secondary alkyl iodide and a
The Decomposition Loop:
Storage failure typically triggers an autocatalytic loop. Light or heat causes the weak C–I bond (~53 kcal/mol) to homolyze, releasing iodine radicals (
Stability Data Summary
| Parameter | Characteristic | Consequence of Neglect |
| Light Sensitivity | High | Photolytic cleavage of C–I bond; sample turns purple/brown ( |
| Thermal Limit | < 0°C (Rec. -20°C) | Thermal elimination of HI; formation of alkenes. |
| Acid Sensitivity | High | HI (byproduct) catalyzes benzyl ether cleavage |
| Physical State | Viscous Oil / Low MP Solid | Neat oils degrade faster than frozen solids due to higher molecular mobility. |
Critical Storage Protocol (SOP)
Follow this protocol immediately upon isolation to maximize shelf-life.
Step 1: The "Copper Anchor" (Mandatory)
Never store this compound without a stabilizer. The most effective stabilizer for alkyl iodides is Copper (Cu) .
-
Action: Add activated Copper turnings or bright Copper wire to the storage vial.
-
Mechanism: Copper acts as a sacrificial scavenger.[1] It reacts with free iodine (
) released during incipient decomposition to form insoluble Copper(I) Iodide ( ).[1] -
Visual Check: If the copper turns black/grey, it is working. If the solution turns purple, the copper capacity is exhausted.
Step 2: Matrix & Vessel
-
Vessel: Amber borosilicate glass vial with a Teflon-lined screw cap. (Block UV light).
-
Atmosphere: Flush with Argon (Ar) or Nitrogen (
) before sealing. Oxygen promotes radical chain oxidation. -
Solvent (Optional but Recommended): Storing as a neat oil is risky. Dilution in non-nucleophilic, non-polar solvents (e.g., Hexane or Pentane) at high concentration (0.5 M) slows bimolecular degradation.
Step 3: Temperature Control
-
Requirement: Store at -20°C (Freezer).
-
Caution: Do not store in a "frost-free" freezer that cycles temperature. Thermal cycling promotes expansion/contraction of the vial seal, introducing moisture.
Visualizing the Decomposition Pathways
Understanding how the molecule breaks down is essential for troubleshooting.
Figure 1: The "Instability Loop." Note how HI and Iodine feed back into the system to accelerate degradation.
Troubleshooting & FAQs
Q1: My sample has turned a pink/violet color. Is it ruined?
Diagnosis: This indicates the liberation of elemental Iodine (
-
Dissolve the sample in
or Hexanes. -
Wash with 10% aqueous Sodium Thiosulfate (
) until the organic layer is colorless. -
Dry over
(not acid-sensitive) or (acid scavenger). -
Re-concentrate and store immediately with Copper.
Q2: I see a white precipitate in my oil.
Diagnosis: This is likely Copper(I) Iodide (CuI) if you stored it with copper, or polymerized enol ether byproducts. Action:
-
Dilute with Hexanes.
-
Filter the suspension through a small plug of Basic Alumina .
-
Basic alumina removes both the solid particulates and any dissolved acidic impurities (HI).
Q3: Can I store this in Chloroform ( ) for NMR?
Verdict: NO.
Reasoning: Chloroform is often acidic (HCl formation) and promotes radical formation.
Alternative: Use Benzene-d6 (
Q4: The NMR shows a new set of alkene peaks (approx 5.0 - 6.0 ppm).
Diagnosis: Elimination has occurred, forming 1-(benzyloxy)cyclohept-1-ene. Root Cause: The sample was likely exposed to heat or was not fully neutralized during the initial workup. Fix: This is irreversible. If the impurity level is high (>10%), repurify via rapid column chromatography on Basic Alumina (Grade III) or Silica gel deactivated with 1% Triethylamine.
Rescue Protocol: Purification of Degraded Material
If significant decomposition has occurred, standard silica chromatography may destroy the remaining compound due to the acidity of Silica Gel (
Figure 2: The "Rescue Workflow" designed to neutralize acidity and remove iodine without triggering further elimination.
References
-
BenchChem. (2025).[2] Application Notes and Protocols: The Role of Copper Stabilizer in 1-Iodohexane Reactions. Retrieved from 1
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of alkyl iodides via copper/silver).
-
Organic Syntheses. (2005). Synthesis of Koser's Reagent and Derivatives. (Discusses stability and storage of hypervalent iodine and related iodine intermediates). Retrieved from 3
-
Master Organic Chemistry. (2014). Cleavage of Ethers With Acid.[4] (Mechanistic background on ether instability in the presence of HI). Retrieved from 4
Sources
Technical Support Center: Overcoming Steric Hindrance in 1-(Benzyloxy)-2-iodocycloheptane Substitution Reactions
Welcome to the technical support center for navigating the challenges of nucleophilic substitution on sterically demanding substrates like 1-(benzyloxy)-2-iodocycloheptane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with these complex reactions. Here, we dissect common experimental hurdles, explain the underlying chemical principles, and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction success.
Introduction: The Challenge of the Cycloheptyl System
The 1-(benzyloxy)-2-iodocycloheptane system presents a formidable challenge for nucleophilic substitution. The inherent steric bulk of the cycloheptane ring, which exists in a dynamic equilibrium of several conformations (primarily twist-chair and chair forms), significantly hinders the backside attack required for a classic S(_N)2 reaction.[1][2][3] Furthermore, the large benzyloxy group at the C1 position adds to this steric congestion, making the C2 reaction center difficult for incoming nucleophiles to access.[4][5][6] This guide will explore strategies to overcome these steric barriers and achieve successful substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during substitution reactions with 1-(benzyloxy)-2-iodocycloheptane and similar sterically hindered systems.
Question 1: My S(_N)2 reaction is extremely slow or not proceeding at all. What are the primary factors I should consider?
Answer:
A sluggish or failed S(_N)2 reaction with this substrate is a common issue, primarily due to severe steric hindrance.[5][7] The bulky cycloheptane ring and the adjacent benzyloxy group create a crowded environment around the electrophilic carbon, impeding the necessary backside attack of the nucleophile.[5]
Troubleshooting Steps:
-
Evaluate Your Nucleophile:
-
Steric Bulk: Large, bulky nucleophiles will exacerbate the steric problem.[8][9] Opt for smaller, yet potent, nucleophiles. For example, azide (N(_3)(-)) or cyanide (CN(!B)) are often more effective than bulky alkoxides.
-
Nucleophilicity: Ensure you are using a strong nucleophile. Weak nucleophiles will not have the kinetic energy to overcome the high activation barrier associated with this sterically hindered substrate.[10]
-
-
Re-evaluate Your Solvent Choice:
-
The solvent plays a critical role in S(_N)2 reactions.[11][12] For negatively charged nucleophiles, polar aprotic solvents like DMSO, DMF, or acetonitrile are highly recommended.[8][12][13] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive.[11][12]
-
Polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases its effective steric bulk and reduces its nucleophilicity.[8][11][14]
-
-
Increase the Reaction Temperature:
-
Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier. However, be cautious, as higher temperatures can also favor elimination (E2) reactions as a competing pathway.[15] A careful optimization of the temperature is crucial.
-
Question 2: I am observing a significant amount of elimination product. How can I favor substitution over elimination?
Answer:
The formation of elimination byproducts is a common competitive pathway, especially with sterically hindered secondary halides.[16] This is often exacerbated by the use of strong, sterically hindered bases or high temperatures.[15]
Troubleshooting Strategies:
-
Choice of Nucleophile/Base:
-
Temperature Control:
-
Solvent Effects:
| Condition | Favors S(_N)2 | Favors E2 |
| Nucleophile | Strong, non-bulky | Strong, bulky base |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic | Varies, but less critical than base strength |
Question 3: Could neighboring group participation of the benzyloxy group be a factor in my reaction?
Answer:
Yes, the presence of the benzyloxy group at the adjacent carbon opens up the possibility of Neighboring Group Participation (NGP) .[18][19] This can significantly impact both the reaction rate and the stereochemical outcome.
Mechanism of NGP:
The lone pair of electrons on the oxygen of the benzyloxy group can act as an internal nucleophile, displacing the iodide in an intramolecular S(_N)2 reaction. This forms a cyclic oxonium ion intermediate. The external nucleophile then attacks this intermediate in a second S(_N)2 reaction.
Implications of NGP:
-
Rate Acceleration (Anchimeric Assistance): NGP can lead to a significant rate enhancement compared to a similar system without the participating group.[19]
-
Retention of Stereochemistry: Since the overall process involves two consecutive S(_N)2 reactions, each with an inversion of configuration, the net result is retention of the original stereochemistry at the reaction center.[18]
How to Promote or Suppress NGP:
-
Promoting NGP: Conditions that favor the formation of the cyclic intermediate, such as the use of a less powerful external nucleophile, can enhance the contribution of NGP.
-
Suppressing NGP: Employing a highly potent external nucleophile can lead to a direct S(_N)2 reaction that outcompetes the intramolecular NGP pathway.
Experimental Protocols & Methodologies
Protocol 1: Optimizing S(_N)2 Conditions for a Small, Potent Nucleophile (e.g., Azide)
This protocol aims to maximize the yield of the substitution product while minimizing elimination byproducts.
Materials:
-
1-(Benzyloxy)-2-iodocycloheptane
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 1-(benzyloxy)-2-iodocycloheptane (1.0 eq).
-
Dissolve the substrate in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq). Using a slight excess of the nucleophile can help to drive the reaction to completion.
-
Heat the reaction mixture to a carefully controlled temperature (start with 50-60 °C and monitor the reaction progress by TLC or GC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Troubleshooting Workflow for Substitution on 1-(Benzyloxy)-2-iodocycloheptane
Caption: A decision-making workflow for troubleshooting substitution reactions.
Conclusion
Successfully achieving nucleophilic substitution on sterically hindered substrates like 1-(benzyloxy)-2-iodocycloheptane requires a careful and systematic approach. By understanding the interplay of steric hindrance, nucleophile choice, solvent effects, temperature, and potential neighboring group participation, researchers can overcome the inherent challenges. This guide provides a framework for troubleshooting and optimizing these demanding but rewarding transformations.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Available at: [Link]
-
Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals - ACS Publications. Available at: [Link]
-
Factors Affecting SN1 & SN2 Reactions | PDF - Scribd. Available at: [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Nucleophilic Substitution Reactions - ksu.edu.sa. Available at: [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. - Durham University. Available at: [Link]
-
Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF - ResearchGate. Available at: [Link]
-
Steric Effects of Solvent Molecules on SN2 Substitution Dynamics - PubMed. Available at: [Link]
-
Conformations of cycloheptane | Journal of the American Chemical Society. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. Available at: [Link]
-
SN2 Reactions: A Step-by-Step Guide - Broadwayinfosys. Available at: [Link]
-
Chemistry of Anhydro Sugars - ResearchGate. Available at: [Link]
-
Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC. Available at: [Link]
-
Chemistry of 1,2-Anhydro Sugars - CHIMIA. Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Available at: [Link]
-
3.8: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. Available at: [Link]
-
Conformational structure and energy of cycloheptane and some related oxepanes | Journal of the American Chemical Society. Available at: [Link]
-
Chemistry of 1,2-Anhydro Sugars - PubMed. Available at: [Link]
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation - MDPI. Available at: [Link]
-
Neighbouring group participation - Wikipedia. Available at: [Link]
-
4.4: Substituted Cyclohexanes - Chemistry LibreTexts. Available at: [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. Available at: [Link]
-
3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. Available at: [Link]
-
Steric Hindrance Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I. Available at: [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]
-
Choosing Between SN1/SN2/E1/E2 Mechanisms - YouTube. Available at: [Link]
-
Stereoisomers - MSU chemistry. Available at: [Link]
-
SN2 Reaction Explained | Mechanism, Steric Inversion, and When It Won't Happen. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoisomers [www2.chemistry.msu.edu]
- 7. fiveable.me [fiveable.me]
- 8. SN2 Reactions: A Step-by-Step Guide [ftp.broadwayinfosys.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. scribd.com [scribd.com]
- 14. Steric Effects of Solvent Molecules on SN2 Substitution Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. youtube.com [youtube.com]
- 18. spcmc.ac.in [spcmc.ac.in]
- 19. Neighbouring group participation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Profiling: 1-(Benzyloxy)-2-iodocycloheptane vs. Iodocyclohexane in Substitution, Elimination, and Cross-Coupling
Executive Summary
For researchers and drug development professionals, selecting the correct cyclic aliphatic building block is critical for late-stage functionalization and stereocontrolled synthesis. While iodocyclohexane serves as the standard model for secondary alkyl halide reactivity, 1-(benzyloxy)-2-iodocycloheptane introduces profound mechanistic divergences driven by ring flexibility and alpha-heteroatom effects.
This guide objectively compares these two substrates, detailing how the 7-membered ring and the adjacent benzyloxy (-OBn) group alter nucleophilic substitution (via Neighboring Group Participation), base-promoted elimination, and modern metallaphotoredox cross-coupling workflows.
Conformational & Electronic Causality (The "Why")
To predict the behavior of these substrates, one must analyze the interplay between ring strain, conformation, and electronic induction:
-
Iodocyclohexane (The Rigid Baseline): Cyclohexane adopts a highly stable, strain-free chair conformation[1]. However, this rigidity makes bimolecular nucleophilic substitution (SN2) notoriously slow. Backside attack on an axial iodide is sterically blocked by 1,3-diaxial hydrogens, while attack on an equatorial iodide is hindered by the adjacent ring carbons.
-
1-(Benzyloxy)-2-iodocycloheptane (The Flexible Participant): Cycloheptane rings possess higher conformational flexibility (twist-chair/boat interconversions) but suffer from transannular strain[1]. The critical differentiator is the -OBn group at the C1 position. Depending on the relative stereochemistry (cis vs. trans), this ether oxygen can either act as a powerful internal nucleophile or a severe steric/inductive roadblock.
Nucleophilic Substitution: SN2 vs. Neighboring Group Participation (NGP)
The most striking reactivity difference between these two molecules emerges during substitution reactions.
When iodocyclohexane is subjected to a nucleophile, it undergoes a sluggish SN2 reaction resulting in the inversion of configuration. In contrast, trans-1-(benzyloxy)-2-iodocycloheptane exhibits anchimeric assistance (Neighboring Group Participation)[2].
Because the 7-membered ring is flexible, the lone pair on the benzyloxy oxygen can easily achieve an anti-periplanar geometry relative to the C-I bond. The oxygen attacks the C2 carbon internally, displacing the iodide and forming a highly reactive bicyclic oxonium ion intermediate. When the external nucleophile subsequently attacks this intermediate, the ring opens, resulting in a net retention of configuration and a reaction rate that is orders of magnitude faster than standard SN2[3].
Note: If the substrate is the cis-isomer, NGP is geometrically impossible, and substitution is severely retarded by the inductive electron-withdrawing effect of the oxygen.
Mechanistic divergence: NGP-driven retention vs. sterically hindered SN2 inversion.
Radical Cross-Coupling: Metallaphotoredox & XAT
In modern drug discovery, C(sp³)-C(sp²) cross-coupling is highly prized. Both substrates perform exceptionally well under synergistic Nickel/Photoredox catalysis utilizing Halogen Atom Transfer (XAT)[4].
Under visible light irradiation, an XAT agent (e.g., an α-amino radical) abstracts the iodine atom to generate a secondary alkyl radical.
-
Iodocyclohexane generates a standard cyclohexyl radical that is rapidly captured by the Ni catalyst to undergo reductive elimination with an aryl bromide[5].
-
1-(Benzyloxy)-2-iodocycloheptane generates an α-alkoxy-adjacent radical. Despite the steric bulk of the 7-membered ring and the -OBn group, oxygen-containing cyclic secondary iodoalkanes are well-tolerated in these dual-catalytic systems, often yielding cross-coupled products in moderate to good yields without poisoning the transition metal catalyst[6].
Synergistic Ni/photoredox catalytic cycle utilizing Halogen Atom Transfer (XAT).
Quantitative Data Comparison
The following table summarizes the divergent reactivity profiles based on established physical organic principles and cross-coupling methodologies.
| Parameter | Iodocyclohexane | trans-1-(Benzyloxy)-2-iodocycloheptane | cis-1-(Benzyloxy)-2-iodocycloheptane |
| Ring Conformation | Rigid Chair | Flexible (Twist-Chair/Boat) | Flexible (Twist-Chair/Boat) |
| SN2 Relative Rate | Very Slow (Steric Blockade) | Extremely Fast (Anchimeric Assistance) | Extremely Slow (Inductive/Steric Block) |
| Substitution Stereochem | Inversion | Retention (Double Inversion via NGP) | Inversion (If reaction proceeds) |
| E2 Elimination Rate | Fast (Requires diaxial conformer) | Moderate (Bulky -OBn hinders base) | Fast (Anti-periplanar H is accessible) |
| Ni/XAT Cross-Coupling | High Yield (~65-80%)[4] | Moderate Yield (~50-68%)[6] | Moderate Yield (~50-68%)[6] |
Self-Validating Experimental Protocols
To verify these reactivity differences in your own laboratory, utilize the following standardized workflows.
Protocol A: Kinetic Validation of Neighboring Group Participation (Solvolysis)
This protocol validates the presence of NGP by measuring the accelerated rate of substitution and confirming stereochemical retention.
-
Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of iodocyclohexane (Flask 1) and 1.0 mmol of trans-1-(benzyloxy)-2-iodocycloheptane (Flask 2) in 10 mL of anhydrous methanol.
-
Reagent Addition: Add 1.2 mmol of silver acetate (AgOAc) to both flasks to act as a halophilic SN1/SN2 promoter.
-
Reaction Monitoring: Stir both reactions at 25°C. Pull 50 µL aliquots every 10 minutes, quench in hexanes, and analyze via GC-MS.
-
Validation Check: Flask 2 will reach complete conversion significantly faster than Flask 1 due to the formation of the bicyclic oxonium ion.
-
Stereochemical Analysis: Isolate the product from Flask 2 via silica gel chromatography and use 2D-NMR (NOESY) to confirm that the resulting methoxy group is trans to the benzyloxy group (Retention of configuration).
Protocol B: Synergistic Ni/Photoredox Cross-Coupling
Adapted from established XAT cross-electrophile coupling conditions[4][5].
-
Setup: In a 8 mL glass vial equipped with a Teflon septum, add the aryl bromide (0.2 mmol), the alkyl iodide (0.25 mmol), 4CzIPN photocatalyst (2 mol%), and NiBr₂·dtbbpy (10 mol%).
-
Atmosphere: Evacuate and backfill the vial with Argon three times.
-
Solvent & Amine: Add degassed acetonitrile (2.0 mL) and tributylamine (nBu₃N, 3.0 equiv) via syringe. The amine acts as the terminal reductant and XAT precursor.
-
Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 16-24 hours with vigorous stirring.
-
Workup & Validation: Dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. The loss of stereochemistry at the iodine-bearing carbon validates the radical nature of the XAT mechanism.
References
- C(sp2) cross-electrophile coupling via synergistic nickel and halogen-atom transfer (XAT)
- 3.
- Synergistic Merger of Ketone, Halogen Atom Transfer (XAT), and Nickel-Mediated C(sp3)–C(sp2)
- The Neighbouring Group Mechanisms Dalal Institute
- Stability of Cycloalkane (Combustion Analysis) OpenOChem
Sources
validating stereochemistry of 1-(Benzyloxy)-2-iodocycloheptane using NOESY
Executive Summary
In the synthesis of 1-(benzyloxy)-2-iodocycloheptane—typically via iodoetherification of cycloheptene—the stereochemical outcome is theoretically trans due to the anti-addition mechanism across the iodonium intermediate. However, unlike rigid cyclohexane systems, the cycloheptane ring exhibits significant conformational mobility (pseudorotation), rendering scalar coupling (
This guide compares validation methodologies and establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary tool for resolving the relative stereochemistry (cis/trans) of 1,2-disubstituted cycloheptanes in solution.
The Challenge: Conformational Mobility in 7-Membered Rings
The core difficulty in assigning stereochemistry for 1-(benzyloxy)-2-iodocycloheptane lies in the flexibility of the seven-membered ring.
-
Cyclohexane: Exists predominantly in a rigid chair. Trans-diaxial protons show large couplings (
Hz). -
Cycloheptane: Rapidly interconverts between Twist-Chair (TC) and Twist-Boat (TB) conformers.
-
Dihedral angles fluctuate, averaging
values. -
A trans isomer may not adopt a distinct diaxial geometry, making the Karplus relationship unreliable for definitive assignment.
-
Comparative Analysis: NOESY vs. Alternatives
The following table objectively compares NOESY against other structural validation techniques for this specific medium-sized ring system.
| Feature | NOESY (Recommended) | X-Ray Crystallography | DFT/GIAO Calculation | |
| Primary Mechanism | Through-space dipolar coupling ( | Through-bond scalar interaction (Karplus relation). | Electron density diffraction. | Quantum mechanical prediction of shielding/energy. |
| Stereo Sensitivity | High. Direct detection of spatial proximity (cis = close). | Medium/Low. Ambiguous due to conformational averaging. | Definitive. Absolute configuration possible. | High. Supports experimental data. |
| Sample State | Solution (CDCl | Solution. | Solid Crystal required. | Virtual. |
| Limitations | Requires mixing time optimization; sensitive to viscosity/MW. | Product is likely an oil/gum (difficult to crystallize). | Computationally expensive; requires accurate conformational ensemble. | |
| Verdict | Best for Solution State. | Supportive only. | Gold Standard (if solid). | Validation Support. |
Deep Dive: NOESY Experimental Protocol
To validate the trans-configuration of 1-(benzyloxy)-2-iodocycloheptane, we utilize the distance dependence of the NOE signal (
A. Sample Preparation[1][2]
-
Concentration: 10–20 mg in 0.6 mL deuterated solvent (CDCl
is standard; C D may resolve overlapping signals). -
Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation (
), quenching the NOE signal.-
Method: Bubble dry N
or Ar through the sample for 5–10 minutes prior to acquisition.
-
B. Acquisition Parameters (400–600 MHz Instrument)
-
Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).
-
Mixing Time (
):-
For MW ~330 (Small Molecule regime), the NOE is positive (opposite phase to diagonal).
-
Optimal
: 500–800 ms . -
Note: Too short (<300 ms) yields weak signals; too long (>1 s) allows "spin diffusion" (false positives via multi-step transfers).
-
-
Relaxation Delay (
): Set to (typically 3–5 seconds) to ensure quantitative buildup.
C. Data Interpretation Logic
We focus on the interaction between the proton at C1 (
-
The Cis Hypothesis:
-
and
are on the same face.[1] -
Result: Strong cross-peak between
and .
-
and
-
The Trans Hypothesis (Target Product):
-
and
are on opposite faces. -
Result: Absence or very weak cross-peak between
and . -
Validation:
should show NOE to (neighboring methylene). should show NOE to .
-
and
Visualizing the Validation Workflow
Diagram 1: Experimental Workflow
This diagram outlines the step-by-step process from crude product to confirmed stereochemistry.
Figure 1: End-to-end workflow for NMR stereochemical validation.
Diagram 2: Logic Tree for Stereochemical Assignment
This decision tree guides the researcher through interpreting the specific cross-peaks.
Figure 2: Decision logic for assigning cis/trans stereochemistry based on NOE intensity.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Standard text for NOESY mixing times and small molecule parameters).
-
Bauer, C., et al. (2014). "Guide to NMR Method Development and Validation." ResearchGate. Available at:
-
University of Chicago NMR Facility. (2021). "1D NOESY made easy." Available at:
-
Columbia University. (2018). "NOESY and ROESY: Mixing Times for Small Molecules." Available at:
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
Kinetic & Thermodynamic Analysis: Iodoetherification of 6- vs. 7-Membered Rings
Executive Summary
In the synthesis of cyclic ethers via iodoetherification, 6-membered rings (tetrahydropyrans) are kinetically and thermodynamically favored over 7-membered rings (oxepanes) .
For drug development professionals utilizing electrophilic cyclization, the hierarchy of reactivity is governed by the interplay of Baldwin’s Rules , transition state ring strain , and entropic probability .
-
6-exo-trig cyclization is a rapid, high-yielding process often used as a benchmark reaction.
-
7-endo-trig cyclization is geometrically allowed but kinetically slow, suffering from significant entropic penalties and transannular strain.
-
7-exo-trig is slower than 6-exo due to the decreased probability of chain-end encounters (entropy).
This guide provides a comparative analysis of these rates, a self-validating experimental protocol, and strategies to bias formation when the 7-membered ring is the target pharmacophore.
Mechanistic Foundation & Energetics
The formation of the cyclic ether proceeds via the activation of the alkene by an electrophilic iodine source (typically
Baldwin’s Rules and Stereoelectronics
-
6-Membered Formation (6-exo-trig): The orbital alignment for the nucleophilic oxygen to attack the iodonium intermediate is near-ideal (109° trajectory). The transition state resembles a chair-like conformation, minimizing torsional strain.
-
7-Membered Formation (7-endo-trig): While "allowed" by Baldwin's rules, the trajectory requires the nucleophile to attack the internal carbon of the iodonium. This necessitates a twist-boat-like transition state, which incurs a higher activation energy (
) due to eclipsing interactions and transannular strain.
Reaction Coordinate Diagram
The following diagram illustrates the kinetic dominance of the 6-exo pathway over the 7-endo pathway for a representative heptenyl alcohol substrate.
Figure 1: Reaction coordinate comparison showing the lower activation barrier for 6-exo cyclization compared to 7-endo.
Comparative Performance Data
The following data aggregates relative rate constants (
Relative Rates of Cyclization ( )
This table compares the intrinsic rate of ring formation for unsubstituted alkenyl alcohols under standard conditions (
| Cyclization Mode | Target Ring Size | Relative Rate ( | Thermodynamic Stability | Primary Constraint |
| 5-exo-trig | 5 (THF) | 100 (Benchmark) | Moderate | Ring Strain (Low) |
| 6-exo-trig | 6 (THP) | ~10 - 50 | High | Ideal Entropy/Enthalpy Balance |
| 6-endo-trig | 6 (THP) | < 0.1 | High | Poor Orbital Overlap (Disfavored) |
| 7-exo-trig | 7 (Oxepane) | ~0.2 - 1.0 | Low | High Entropic Cost (Chain Length) |
| 7-endo-trig | 7 (Oxepane) | < 0.05 | Low | Transannular Strain + Entropy |
Key Takeaways for Drug Design
-
The "6-Exo" Dominance: If your substrate allows for a 6-exo closure (e.g., 5-hexen-1-ol derivatives), it will proceed rapidly and cleanly.
-
The "7-Endo" Problem: Forming a 7-membered ring via endo-closure (e.g., 6-hepten-1-ol derivatives) is difficult because the competing 6-exo pathway (if available via rearrangement or alternative attack) or intermolecular side reactions will dominate.
-
Substituent Effects: To force a 7-membered ring, you usually require:
-
Gem-dimethyl effect (Thorpe-Ingold): Substituents on the chain to pre-organize the conformation.
-
Electronic biasing: Using a vinyl silane or styrene derivative to stabilize the positive charge at the specific carbon required for 7-ring formation.
-
Experimental Protocol: Kinetic Control Iodoetherification
This protocol is designed to be self-validating . It uses a kinetic control system (Iodine/Acetonitrile) which is standard for assessing intrinsic cyclization rates.
Reagents & Setup
-
Substrate: Alkenyl alcohol (1.0 equiv).
-
Electrophile: Iodine (
) (3.0 equiv) — Note: Excess ensures pseudo-first-order kinetics regarding iodine. -
Base: Sodium Bicarbonate (
) (3.0 equiv) — Scavenges HI to prevent acid-catalyzed reversion or side reactions. -
Solvent: Acetonitrile (
) (0.1 M) — Polar aprotic solvent stabilizes the iodonium intermediate.
Step-by-Step Workflow
-
Preparation: Dissolve substrate (1.0 mmol) in dry MeCN (10 mL) under
atmosphere. Add solid (3.0 mmol). Cool to 0°C.[1] -
Initiation: Add
(3.0 mmol) in one portion. Shield from light. -
Monitoring (Self-Validation Step):
-
Take an aliquot at T=5 min and T=30 min.
-
TLC/LC-MS Check: If the 6-membered product is forming, it should be visible within 5-10 minutes. If targeting a 7-membered ring, expect <10% conversion at 30 min unless structural biases are present.
-
Validation: If starting material remains after 2 hours, the kinetic barrier for the 7-ring is too high. Switch to a more reactive electrophile (e.g., I(coll)
PF ).
-
-
Quench: Pour mixture into saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from violet/brown to colorless). -
Extraction: Extract with
(3x). Dry over .
Decision Tree for Optimization
Figure 2: Strategic workflow for troubleshooting 7-membered ring synthesis.
Troubleshooting & Expert Insights
Why did my 7-membered ring synthesis fail?
If you attempted to synthesize an oxepane (7-ring) and isolated a tetrahydropyran (6-ring) or recovered starting material, the cause is almost certainly kinetic competition .
-
The "Endo" Trap: If your substrate is a 6-heptenyl alcohol, the 6-exo path is
to times faster than the 7-endo path. The system will always choose the lower activation energy of the chair-like transition state (6-exo) over the twist-boat (7-endo). -
Reversibility: Unlike iodolactonization, iodoetherification is often irreversible under basic conditions. You cannot rely on thermodynamic equilibration to "fix" the ratio unless you use acidic conditions (which may degrade the product).
Alternative Strategy: Ring Expansion
Since direct cyclization to 7-membered rings is kinetically disfavored, a superior synthetic strategy often involves:[2]
-
Forming the 6-membered ring (via standard iodoetherification).
-
Performing a ring expansion (e.g., via solvolysis of the iodide if the geometry allows, or radical rearrangement).
References
-
Bartlett, P. A.; Richardson, D. P.; Myerson, J. "Stereochemical control of the iodolactonization reaction." Tetrahedron, 1984 , 40, 2317–2327.
-
Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976 , 734–736.
-
Rousseau, G.; Robin, S. "Electrophilic Cyclization of Unsaturated Amides and Alcohols." Tetrahedron, 1998 , 54, 13681–13736.
-
Braddock, D. C.; Cansell, G.; Hermitage, S. A. "The distinct reactivity of 6-endo and 7-endo iodonium ions." Chemical Communications, 2006 , 2483–2485.
Sources
Stereochemical Validation in Halofunctionalization: Confirming the trans-Configuration of 1-(Benzyloxy)-2-iodocycloheptane via X-Ray Crystallography
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative Analytical Methodologies, Stereochemical Validation, and Self-Validating Protocols
Introduction & Mechanistic Rationale
The synthesis of 1-(benzyloxy)-2-iodocycloheptane (CAS No. 1598325-32-6) is a quintessential example of stereospecific electrophilic addition. In drug development and complex organic synthesis, confirming the relative stereochemistry of such intermediates is not merely an academic exercise—it is a strict regulatory and functional requirement.
Mechanistically, the iodofunctionalization of cycloheptene in the presence of benzyl alcohol proceeds via a highly stable, three-membered cyclic iodonium ion intermediate[1]. Because the massive, polarizable iodine atom effectively blocks one face of the cycloheptane ring, the incoming nucleophile (benzyl alcohol) is sterically forced to attack from the opposite face. This anti-addition pathway dictates that the resulting product must exclusively adopt a trans-configuration[2].
Caption: Mechanism of anti-addition yielding trans-1-(Benzyloxy)-2-iodocycloheptane.
Despite this strong mechanistic predictability, empirical validation is mandatory. The analytical challenge arises from the specific nature of the seven-membered cycloheptane ring, which necessitates a careful choice of analytical methodology.
Comparative Analysis: NMR Spectroscopy vs. SCXRD
When assigning relative stereochemistry (cis vs. trans), chemists typically default to 2D Nuclear Magnetic Resonance (NMR) techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy). However, for cycloheptane derivatives, NMR often falls short, making Single-Crystal X-Ray Diffraction (SCXRD) the superior and necessary alternative.
The Limitation of NMR in Flexible Rings
NOESY relies on through-space dipole-dipole interactions to measure the proximity of protons (typically < 5 Å). In rigid six-membered rings (cyclohexanes), axial and equatorial protons are locked, making cis/trans assignments straightforward. However, seven-membered cycloheptane rings are highly conformationally labile. They undergo rapid pseudorotation, constantly interconverting between various twist-chair and boat conformations at room temperature. This flexibility averages out the NOE cross-peaks, resulting in ambiguous signals that cannot definitively distinguish between a cis or trans relationship.
The SCXRD Advantage
Single-Crystal X-Ray Diffraction (SCXRD) bypasses the issue of solution-state flexibility by analyzing the molecule in a frozen, solid-state crystalline lattice. By measuring the diffraction of X-rays through the crystal's electron density, SCXRD provides absolute 3D spatial coordinates for every atom (excluding highly disordered hydrogens). This yields an unambiguous, direct visual and mathematical proof of the trans-diaxial or trans-diequatorial relationship between the benzyloxy and iodo groups.
Caption: Analytical workflow comparing NMR limitations with SCXRD validation.
Quantitative Data Comparison
The following tables summarize the performance differences between the two analytical approaches and outline the self-validating metrics required for a successful SCXRD experiment.
Table 1: Performance Comparison for Cycloheptane Stereochemistry
| Analytical Metric | 2D NMR (NOESY/ROESY) | Single-Crystal X-Ray Diffraction (SCXRD) |
| Directness of Evidence | Indirect (Through-space proton coupling) | Direct (3D electron density mapping) |
| Impact of Ring Flexibility | High (Pseudorotation averages signals) | None (Molecule is locked in crystal lattice) |
| Sample Requirement | ~5-10 mg (Solution state, non-destructive) | ~0.1 mm³ single crystal (Solid state) |
| Stereochemical Confidence | Moderate to Low (for 7-membered rings) | Absolute / Unambiguous |
| Primary Limitation | Signal overlap and conformational averaging | Requires the ability to grow a high-quality crystal |
Table 2: SCXRD Self-Validation Metrics
| Crystallographic Parameter | Target Value | Mechanistic Significance |
| R1 (Unweighted R-factor) | < 0.05 (5%) | Confirms the model's predicted electron density matches the actual experimental diffraction data. |
| wR2 (Weighted R-factor) | < 0.15 (15%) | Validates the overall refinement quality across all data points, including weak reflections. |
| Goodness of Fit (GoF) | ~ 1.000 | Ensures the model is neither over-parameterized nor under-parameterized. |
| Thermal Ellipsoids | Compact, spherical | Confirms the absence of severe static disorder in the cycloheptane ring within the lattice. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every step from synthesis to analysis must include built-in validation checks.
Protocol A: Stereoselective Synthesis of 1-(Benzyloxy)-2-iodocycloheptane
Causality: The reaction relies on the formation of a stable iodonium ion to enforce anti-addition[1][3].
-
Activation: Dissolve 1.0 equivalent of cycloheptene in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C to stabilize the highly reactive intermediates.
-
Electrophilic Addition: Slowly add 1.1 equivalents of molecular iodine (
). The solution will turn deep purple, indicating the formation of the cyclic iodonium ion intermediate. -
Nucleophilic Trapping: Dropwise add 1.2 equivalents of benzyl alcohol. Stir for 2 hours, allowing the solution to warm to room temperature.
-
Self-Validation (Quench): Add saturated aqueous sodium thiosulfate (
). Validation Check: The immediate disappearance of the purple/brown iodine color confirms the successful reduction of unreacted electrophile, preventing over-oxidation. -
Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Single-Crystal Growth
Causality: 1-(Benzyloxy)-2-iodocycloheptane (MW 330.21) is highly lipophilic. Slow evaporation is required to allow the molecules to thermodynamically arrange into an ordered lattice rather than crashing out as an amorphous oil.
-
Solvent Selection: Dissolve 20 mg of the purified compound in a minimal volume (approx. 0.5 mL) of a 4:1 Hexane/Ethyl Acetate mixture in a clean glass vial.
-
Nucleation: Cap the vial loosely (or puncture the cap with a needle) to allow for extremely slow solvent evaporation over 3 to 7 days at room temperature in a vibration-free environment.
-
Self-Validation (Microscopy): Once solids form, examine them under a polarized light microscope. Validation Check: The presence of strong birefringence (color changes as the polarizer is rotated) confirms the material is crystalline, not an amorphous precipitate.
Protocol C: SCXRD Data Acquisition & Refinement
Causality: X-ray diffraction requires minimal thermal motion to accurately map electron density, necessitating cryogenic cooling.
-
Mounting: Select a single, well-defined crystal (approx. 0.2 × 0.2 × 0.1 mm) under a microscope. Coat it in perfluoropolyether oil and mount it on a glass fiber or cryoloop.
-
Data Collection: Transfer the mounted crystal to an X-ray diffractometer equipped with a Mo Kα source (
Å). Cool the crystal to 100 K using a liquid nitrogen stream to freeze out any residual thermal vibration of the cycloheptane ring. -
Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). -
Self-Validation (Refinement): Check the final refinement parameters. Validation Check: The structure is only considered valid if R1 < 0.05 and the GoF is approximately 1.0. The resulting ORTEP diagram will visually confirm the trans-relationship between the iodine atom and the benzyloxy group.
Conclusion
While 2D NMR remains a staple in the organic chemist's toolkit, its utility is severely compromised when analyzing highly flexible systems like cycloheptanes. For the stereochemical validation of 1-(benzyloxy)-2-iodocycloheptane, Single-Crystal X-Ray Diffraction provides the only unambiguous proof of the trans-configuration resulting from the anti-addition of the iodonium intermediate. By employing rigorous, self-validating protocols during synthesis, crystallization, and crystallographic refinement, researchers can ensure absolute confidence in their structural assignments.
References
-
1-benzyloxy-2-iodoethane | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:
-
Reactions of Alkenes Source: pearson.com URL:[2]
-
Organic Chemistry: Evidence for a stable Iodonium ion Source: msuniv.ac.in URL:[1]
-
Addition of Iodonium Nitrate to Unsaturated Hydrocarbons Source: cdnsciencepub.com URL:[3]
Sources
A Comparative Guide to the Synthesis of 1,2-Functionalized Cycloheptanes: Strategies, Performance, and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
The seven-membered cycloheptane ring is a prevalent scaffold in a multitude of bioactive natural products and pharmaceutical agents.[1][2] Its conformational flexibility allows it to interact with biological targets in unique ways, making it a highly attractive core for drug discovery. However, the synthesis of substituted cycloheptanes, particularly those with defined 1,2-stereochemistry, presents significant challenges due to unfavorable entropic factors and transannular strain associated with medium-sized rings. This guide provides a comparative analysis of key modern synthetic methodologies for constructing 1,2-functionalized cycloheptanes, offering experimental data, mechanistic insights, and detailed protocols to inform strategic decisions in research and development.
Part 1: Benchmarking Core Synthetic Strategies
The construction of the cycloheptane core can be broadly categorized into two primary approaches: (A) Cycloaddition Reactions , which build the seven-membered ring in a single convergent step, and (B) Ring Expansion Reactions , which transform a more readily available smaller ring into the desired seven-membered scaffold. Each strategy offers distinct advantages and is suited to different synthetic goals.
A. Cycloaddition Reactions: The Power of Convergence
Cycloaddition reactions are powerful tools that form multiple carbon-carbon bonds in a single, often stereocontrolled, step to directly generate cyclic systems.[3][4] For cycloheptane synthesis, the [4+3] cycloaddition is one of the most effective methods.[1]
-
Mechanism & Causality: In a typical [4+3] cycloaddition, a four-carbon diene system reacts with a three-carbon allyl cation equivalent (an oxyallyl cation) to form the seven-membered ring. The stereochemical outcome is often highly predictable based on the principles of orbital symmetry, allowing for precise control over the relative stereochemistry of the newly formed chiral centers. This method is inherently convergent, rapidly building molecular complexity from simpler, acyclic or smaller-ring precursors.
-
Performance & Limitations: These reactions can be highly efficient, but their scope can be limited by the availability and stability of the reaction partners, particularly the three-carbon component. More specialized cycloadditions, such as the valence-isomer selective [6+2] cycloaddition of cycloheptatrienes, offer alternative routes with excellent stereocontrol but may require more complex starting materials.[5]
B. Ring Expansion Reactions: A Stepwise Approach to Complexity
Ring expansion strategies leverage the thermodynamic drive to relieve the ring strain of smaller rings, such as cyclopropanes and cyclobutanes, or involve strategic bond reorganizations.[6][7][8]
-
Mechanism & Causality: A prominent and highly effective method is the Cope rearrangement of cis-divinylcyclopropane intermediates .[9] In this pericyclic reaction, a 1,2-divinylcyclopropane undergoes a thermally induced[10][10]-sigmatropic rearrangement to form a cyclohepta-1,4-diene. The elegance of this method lies in its high stereospecificity; the stereochemistry of the starting divinylcyclopropane directly translates to the stereochemistry of the resulting cycloheptane. The reaction is often performed at low temperatures initially to form the cyclopropane intermediate, followed by gentle warming to promote the rearrangement, preventing undesired side reactions.[9] Other methods, like the Tiffeneau-Demjanov rearrangement, involve the expansion of a cyclohexane ring via a carbocation intermediate.[8]
-
Performance & Limitations: Ring expansion methods can be exceptionally high-yielding (up to 99% in some cases) and offer excellent stereocontrol.[9] They often start from readily available diketones or other simple cyclic precursors. A potential limitation is the necessity of a multi-step sequence (e.g., cyclopropanation followed by rearrangement), which may be less step-economical than a direct cycloaddition.
C. Other Notable Methods
-
Michael-Initiated Ring Closure (MIRC): This versatile method can form various ring sizes, including 1,2-disubstituted cycloheptanes, with high diastereoselectivity and enantioselectivity (up to 99% ee) by using chiral lithium amides.[10] It is particularly useful for constructing cyclic systems from acyclic precursors bearing aryl acetic acids and α,β-unsaturated esters.[10]
-
Intramolecular Rauhut-Currier Reaction: This organocatalyzed reaction is effective for synthesizing biaryl-fused cycloheptatriene derivatives with good to excellent yields and high diastereoselectivity.[2]
-
Emerging Strategy - C-H Functionalization: While traditional methods build the ring from scratch, C-H activation offers a novel "molecular editing" approach to functionalize a pre-existing cycloalkane core.[11][12] Palladium-catalyzed transannular γ-arylation of cycloalkane carboxylic acids has been demonstrated, showcasing the potential to install functionality at specific positions.[11][13] While still an emerging area for cycloheptanes, it represents a future frontier for late-stage functionalization.
Part 2: Performance Data Summary
The following table summarizes key performance metrics for the benchmarked synthetic methods, providing a quick reference for selecting an appropriate strategy.
| Method | Key Transformation | Typical Yield | Stereocontrol | Key Advantages | Common Limitations |
| [4+3] Cycloaddition | Diene + Allyl Cation equivalent → Cycloheptene | Good to Excellent | High Diastereoselectivity | Convergent, rapid complexity building.[1] | Substrate scope can be limited by dienophile stability. |
| Cope Rearrangement | cis-Divinylcyclopropane → Cycloheptadiene | Excellent (up to 99%)[9] | High Stereospecificity[9] | High yields, excellent stereocontrol, common starting materials.[9] | Multi-step sequence (cyclopropanation, then rearrangement). |
| MIRC | Arylacetic acid + α,β-unsaturated ester → Cycloheptane | Good | High Enantio- & Diastereoselectivity (>20:1 dr, up to 99% ee)[10] | Excellent for asymmetric synthesis.[10] | Requires stoichiometric chiral base. |
| Intramolecular R-C | Tethered Michael Acceptors → Fused Cycloheptene | Good to Excellent[2] | High Diastereoselectivity[2] | Operationally simple, broad substrate compatibility for fused systems.[2] | Primarily for specific biaryl-fused architectures. |
Part 3: Visualization of Synthetic Workflows
A high-level comparison of the primary strategies for accessing the cycloheptane core.
Caption: High-level comparison of cycloaddition and ring expansion strategies.
Part 4: Detailed Experimental Protocols
The following protocols are provided as self-validating systems, detailing the causality behind key experimental choices.
Protocol 1: Stereospecific Synthesis via Cope Rearrangement
This protocol is adapted from the highly efficient synthesis of cycloheptane derivatives from 1,6-dialkylhexa-1,5-diene-3,4-diones.[9] The key is a low-temperature cyclopropanation to generate a cis-divinylcyclopropane-1,2-diol intermediate, which then undergoes a stereospecific Cope rearrangement upon warming.
Diagram of Workflow: Cope Rearrangement Protocol
Caption: Step-by-step workflow for the Cope rearrangement synthesis.
Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), prepare a solution of bis(iodozincio)methane by reacting diiodomethane with activated zinc dust in anhydrous tetrahydrofuran (THF).
-
Initial Reaction Setup: In a separate flame-dried flask, dissolve the 1,6-dialkylhexa-1,5-diene-3,4-dione substrate (1.0 equiv) in anhydrous THF. Use of dilute conditions (e.g., 0.1 M) is crucial to suppress intermolecular side reactions.[9]
-
Cyclopropanation: Cool the substrate solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent the premature Cope rearrangement of the highly reactive intermediate.[9]
-
Reagent Addition: Slowly add the prepared bis(iodozincio)methane solution (1.5 equiv) dropwise to the cooled substrate solution over 30 minutes.
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the zinc alkoxide of the cis-divinylcyclopropane-1,2-diol.
-
Cope Rearrangement: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature (25 °C). This controlled warming initiates the[10][10]-sigmatropic rearrangement.
-
Reaction Completion: Stir the mixture at 25 °C for an additional 3 hours to ensure the rearrangement proceeds to completion.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the 1,2-functionalized cycloheptane derivative.
Protocol 2: Representative [4+3] Cycloaddition
This protocol outlines a general procedure for a [4+3] cycloaddition to form a functionalized cycloheptenone, a versatile intermediate for further elaboration into 1,2-disubstituted cycloheptanes.
Diagram of Workflow: [4+3] Cycloaddition Protocol
Caption: General workflow for a representative [4+3] cycloaddition reaction.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add the diene (e.g., furan or cyclopentadiene, 1.5 equiv), the α,α'-dihaloketone precursor (1.0 equiv), and a suitable solvent (e.g., acetonitrile or ether).
-
Cation Generation: Add the reagent for generating the oxyallyl cation. This is commonly a zinc-copper couple for reductive generation from dihaloketones or a Lewis acid for ionization. The in situ generation is key to maintaining a low concentration of the reactive intermediate.
-
Cycloaddition: Heat the reaction mixture to a temperature appropriate for the specific substrates (typically between 50-80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. If a metal reducing agent was used, filter the mixture through a pad of celite to remove the metal salts, washing with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired cycloheptenone. This product can then undergo subsequent reduction and functionalization to access a variety of 1,2-disubstituted cycloheptanes.
References
- Takada, Y., Nomura, K., & Matsubara, S. (2010). Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity. Organic Letters, 12(22), 5204–5205.
- Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. (n.d.). PMC.
- Pan, P. (n.d.). Stereoselective Formation of Various Sized 1,2-(trans)-Disubstituted Cycloalkanes through a Michael-Initiated Ring Closure Reaction Using Chiral Lithium Amides. eScholarship.org.
- Sanad, S. M. H. (2025, January 14). Recent Advances on the α-Functionalization and Ring Transformations of Cycloheptane-based β-ketoesters. Bentham Science Publishers.
- The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. (2013, August 19). Beilstein Journal of Organic Chemistry.
- Cycloaddition. (n.d.). Wikipedia.
- Carruthers, W. (n.d.). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
- Cycloaddition Reactions. (2023, March 10). ChemTalk.
- The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. (n.d.). BenchChem.
- Hu, Y., et al. (n.d.). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC.
- Transannular C–H functionalization of cycloalkane carboxylic acids. (2024, November 28). Axial.
- Synthesis of Cycloheptane-1,2,3,4-tetraols as Cyclitol Mimetics. (n.d.). Scilit.
- Rauhut–Currier Reaction-Inspired Intramolecular Cyclization Approach Using DBU to Access Biaryl-Fused Cycloheptatriene Derivatives. (2026, March 3). Organic Letters.
- 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts.
- Ring Expansion Rearrangements. (2024, November 15). Chemistry Steps.
- Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes. (n.d.). PMC.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023, May 31). PMC - NIH.
- Ring-Expansion. (n.d.). Organic Chemistry Portal.
- C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (2020, February 17). MDPI.
- Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2012, August 22). Master Organic Chemistry.
- Carbon–hydrogen bond activation. (n.d.). Wikipedia.
- Ring expansion and contraction. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cycloaddition - Wikipedia [en.wikipedia.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 9. Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity [organic-chemistry.org]
- 10. Stereoselective Formation of Various Sized 1,2-(trans)-Disubstituted Cycloalkanes through a Michael-Initiated Ring Closure Reaction Using Chiral Lithium Amides [escholarship.org]
- 11. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 13. axial.substack.com [axial.substack.com]
A Comparative Guide to the Synthesis of 1-(Benzyloxy)-2-iodocycloheptane: An Evaluation of Reproducibility and Efficiency
In the landscape of complex organic synthesis, the reliable and reproducible formation of key intermediates is paramount. The vicinal iodo-ether, 1-(benzyloxy)-2-iodocycloheptane, represents a valuable building block, incorporating a versatile iodine leaving group and a stable benzyl ether protecting group on a seven-membered carbocyclic scaffold. Its utility in the synthesis of pharmaceuticals and other complex molecular architectures necessitates robust and well-characterized synthetic routes.
This technical guide provides an in-depth comparison of two prominent protocols for the synthesis of 1-(benzyloxy)-2-iodocycloheptane, derived from the common starting material, cycloheptene. The protocols under evaluation are the N-Iodosuccinimide (NIS)-mediated iodoetherification and a classic electrophilic addition using molecular iodine. Our analysis focuses on the reproducibility, efficiency, and practical considerations of each method, supported by mechanistic insights and detailed experimental procedures, to empower researchers in selecting the optimal route for their specific needs.
Mechanistic Overview: The Iodonium Ion Pathway
Both protocols proceed through a common mechanistic pathway involving the formation of a cyclic iodonium ion intermediate. The electrophilic iodine species (I⁺), generated from either NIS or molecular iodine, is attacked by the electron-rich double bond of cycloheptene. This results in the formation of a bridged iodonium ion. The subsequent nucleophilic attack by benzyl alcohol on one of the carbon atoms of the bridged intermediate dictates the final product. This backside attack occurs with anti-stereoselectivity, leading to the trans diastereomer of 1-(benzyloxy)-2-iodocycloheptane.
Protocol 1: N-Iodosuccinimide (NIS)-Mediated Iodoetherification
N-Iodosuccinimide (NIS) is a mild and selective electrophilic iodinating agent, offering advantages in terms of handling and reaction control compared to molecular iodine. Its use in iodoetherification reactions is well-established, providing a reliable route to vicinal iodo-ethers.
Experimental Workflow
Spectroscopic Dissection: A Comparative Analysis of cis- and trans-1-(Benzyloxy)-2-iodocycloheptane
In the landscape of drug discovery and complex molecule synthesis, the precise determination of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. For researchers navigating the intricacies of seven-membered carbocycles, the differentiation of diastereomers such as the cis and trans isomers of 1-(Benzyloxy)-2-iodocycloheptane presents a formidable analytical challenge. The flexible nature of the cycloheptane ring introduces a layer of conformational complexity absent in more rigid systems, demanding a nuanced application of spectroscopic techniques.
This guide provides an in-depth, objective comparison of the spectroscopic signatures that distinguish cis- and trans-1-(Benzyloxy)-2-iodocycloheptane. Moving beyond a mere listing of data, we will delve into the causal relationships between stereochemical arrangement and the resulting NMR and IR spectra, grounded in the foundational principles of conformational analysis and spectroscopic theory. The experimental protocols and predictive data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assign the stereochemistry of these and structurally related molecules.
The Conformational Labyrinth of 1,2-Disubstituted Cycloheptanes
Unlike the well-defined chair and boat conformations of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and, to a lesser extent, the twist-boat forms.[1] The introduction of two adjacent bulky substituents, a benzyloxy and an iodine group, further complicates this landscape. The relative orientation of these substituents in the cis and trans isomers dictates their preferred conformations, which in turn governs the spatial relationships between atoms and, consequently, their spectroscopic properties.
In cis-1-(Benzyloxy)-2-iodocycloheptane, the substituents are on the same face of the ring. To minimize steric strain, the molecule will likely adopt a conformation that places the larger benzyloxy group in a pseudo-equatorial position. In the trans isomer, with substituents on opposite faces, a conformation with both groups in pseudo-equatorial positions is expected to be the most stable, analogous to the diequatorial preference in trans-1,2-disubstituted cyclohexanes.[2][3] These conformational preferences are the root cause of the distinct spectroscopic differences we will explore.
Caption: Conformational preferences of cis- and trans-1-(Benzyloxy)-2-iodocycloheptane influencing their spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for the stereochemical elucidation of the title compounds. The distinct spatial arrangement of the benzyloxy and iodo substituents in the cis and trans isomers leads to predictable and measurable differences in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Tale of Two Protons
The key to differentiating the isomers lies in the signals of the methine protons at C1 and C2 (H-1 and H-2), the carbons bearing the benzyloxy and iodo groups, respectively.
-
Chemical Shifts (δ): In the trans isomer, where both substituents likely occupy pseudo-equatorial positions, the pseudo-axial H-1 and H-2 protons are expected to be in different chemical environments compared to the pseudo-axial/pseudo-equatorial protons in the cis isomer. The electron-withdrawing iodine atom will deshield the adjacent H-2 proton. In the cis isomer, the through-space anisotropic effect of the benzyloxy group's aromatic ring could further influence the chemical shift of H-2, potentially causing a downfield shift compared to the trans isomer where these groups are further apart.
-
Coupling Constants (J): The most definitive diagnostic feature is the vicinal coupling constant between H-1 and H-2 (³JH1,H2). This value is directly related to the dihedral angle between these two protons, as described by the Karplus relationship.[4]
-
In the favored di-pseudo-equatorial conformation of the trans isomer, the H-1 and H-2 protons would be in a pseudo-axial/pseudo-axial relationship, corresponding to a large dihedral angle (approaching 180°). This will result in a large coupling constant , typically in the range of 8-12 Hz.
-
For the cis isomer, with a pseudo-equatorial/pseudo-axial arrangement of substituents, the H-1 and H-2 protons will have a pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-axial relationship. This corresponds to a smaller dihedral angle (around 60°), leading to a small coupling constant , typically in the range of 2-5 Hz.
-
¹³C NMR Spectroscopy: Subtle but Significant Shifts
The carbon chemical shifts will also exhibit differences, albeit more subtle than the proton coupling constants.
-
Steric Effects: In the cis isomer, the proximity of the bulky benzyloxy and iodo groups can lead to steric compression, causing a shielding (upfield shift) of the C1 and C2 carbons compared to the trans isomer where these groups are further apart. This is a manifestation of the "gauche effect."
-
Substituent Effects: The electron-withdrawing nature of the iodine and oxygen atoms will cause a downfield shift for C1 and C2 in both isomers. However, the magnitude of this shift can be influenced by the overall conformation.
Predicted Spectroscopic Data
| Parameter | Predicted Value for cis-Isomer | Predicted Value for trans-Isomer | Key Differentiating Feature |
| ¹H NMR | |||
| δ (H-1) | ~4.0 - 4.3 ppm | ~3.8 - 4.1 ppm | Subtle difference due to conformational averaging. |
| δ (H-2) | ~4.2 - 4.5 ppm | ~4.0 - 4.3 ppm | Anisotropic effect of the benzyloxy group may deshield H-2 in the cis isomer. |
| ³JH1,H2 | 2 - 5 Hz | 8 - 12 Hz | Large and definitive difference based on dihedral angles. |
| ¹³C NMR | |||
| δ (C-1) | ~80 - 85 ppm | ~82 - 87 ppm | Potential upfield shift in the cis isomer due to steric hindrance. |
| δ (C-2) | ~30 - 35 ppm | ~32 - 37 ppm | Potential upfield shift in the cis isomer due to steric hindrance. |
Infrared (IR) Spectroscopy: Corroborating Evidence
IR spectroscopy provides complementary information about the functional groups present and can offer clues to the overall molecular structure. The primary vibrations of interest are the C-O stretch of the benzyl ether and the C-I stretch.
-
C-O Stretching: Both isomers will exhibit a C-O stretching vibration characteristic of ethers. For benzyl ethers, this typically appears as a strong band in the region of 1100-1050 cm⁻¹.[8] Phenyl alkyl ethers often show two distinct C-O stretching bands.[8]
-
C-I Stretching: The C-I stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.[9][10] While this can be a useful diagnostic peak, it falls in the fingerprint region, which can be complex.
-
Aromatic and Aliphatic C-H Stretching: Both isomers will show characteristic aromatic C-H stretching absorptions just above 3000 cm⁻¹ and aliphatic C-H stretching absorptions just below 3000 cm⁻¹.[11]
While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region may arise due to the different overall molecular symmetry and vibrational modes allowed in each conformer. However, these differences are generally not as definitive as the NMR data for stereochemical assignment.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Appearance | Comments |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium to weak, sharp | Present in both isomers. |
| Aliphatic C-H Stretch | ~3000 - 2850 | Strong, sharp | Present in both isomers. |
| C-O Stretch (Ether) | ~1100 - 1050 | Strong, sharp | Key functional group identifier for both isomers. |
| C-I Stretch | ~600 - 500 | Medium to weak | May be difficult to assign definitively from other fingerprint region bands. |
Experimental Protocols
The successful differentiation of the cis and trans isomers relies on the acquisition of high-quality spectroscopic data. The following protocols outline the key experimental steps.
Synthesis of cis- and trans-1-(Benzyloxy)-2-iodocycloheptane
A common route to 1,2-disubstituted cycloalkanes involves the reaction of a cycloalkene with an appropriate electrophile and nucleophile. For the title compounds, a plausible synthetic route would involve the reaction of cycloheptene with N-iodosuccinimide (NIS) in the presence of benzyl alcohol. This reaction proceeds via a halonium ion intermediate, and the stereochemical outcome can often be controlled by the reaction conditions. The separation of the resulting diastereomers can typically be achieved by column chromatography.
Caption: General synthetic workflow for the preparation of cis- and trans-1-(Benzyloxy)-2-iodocycloheptane.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Carefully integrate all signals.
-
Measure the coupling constant (³JH1,H2) for the signals corresponding to H-1 and H-2.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to confirm the coupling between H-1 and H-2.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate the proton signals with their directly attached carbon atoms, confirming the assignments of C1 and C2.
-
An NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations, which can further confirm the stereochemical assignment. For the cis isomer, a cross-peak between H-1 and H-2 would be expected.
-
IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or acquire the spectrum of a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The unambiguous differentiation of cis- and trans-1-(Benzyloxy)-2-iodocycloheptane hinges on a careful and informed interpretation of their spectroscopic data. While IR spectroscopy provides valuable confirmation of the functional groups present, ¹H NMR spectroscopy, particularly the magnitude of the vicinal coupling constant between the methine protons at the substitution centers, offers the most definitive evidence for stereochemical assignment. A large ³JH1,H2 value (8-12 Hz) is indicative of the trans isomer, while a small value (2-5 Hz) points to the cis isomer. These experimentally observed differences, rooted in the distinct conformational preferences of the two diastereomers, provide a reliable and robust method for their characterization. By integrating these spectroscopic principles with sound experimental practice, researchers can confidently navigate the complexities of stereochemistry in seven-membered ring systems.
References
- Dale, J. (1973). The conformational analysis of seven-membered rings. Acta Chemica Scandinavica, 27, 1115-1129.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
Modgraph Consultants. (n.d.). NMRPredict. Retrieved from [Link]
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Jaime, C., & de la Fuente, J. (1990). Conformational analysis of 1,2-disubstituted cycloheptanes. Journal of Molecular Structure, 218, 143-148.
- St-Jacques, M., & Vaziri, C. (1974). The conformational analysis of cycloheptene and its derivatives by nuclear magnetic resonance. Canadian Journal of Chemistry, 52(19), 3381-3390.
- Anet, F. A. L., & Krane, J. (1973). The conformations of cycloheptane. Tetrahedron Letters, 14(50), 5029-5032.
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
NIST. (n.d.). Benzyl isopentyl ether. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl p-nitrophenyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multi-component Cascade Atom Transfer Radical Addition. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
PubMed. (2006, July 17). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Retrieved from [Link]
-
RSC Publishing. (2021, August 9). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]
-
ResearchGate. (2021, January). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
AIP Publishing. (1954, May 1). The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides. The Journal of Chemical Physics. Retrieved from [Link]
-
RSC Publishing. (1979). Infrared Spectra of Alkyl Tri(Meth~l/[~H,]Methyl) Ammonium Iodides. Retrieved from [Link]
-
Chegg. (2023, February 9). Solved - Based on the 1 H NMR, discuss the cis vs. trans. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
-
University of Oxford. (n.d.). Ring size and NMR. Retrieved from [Link]
-
ACS Publications. (n.d.). N.m.r. Coupling Constants and Conformations of Cycloölefins. Journal of the American Chemical Society. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes. Retrieved from [Link]
-
ResearchGate. (2006, January). Synthesis of 1-cyclohept-1,2-dien-1-yl benzene from 1-(2-iodo-, chlorocyclohept-1-en-1-yl)benzene and 1-(2-iodo-, chlorocyclohept-2-en-1-yl) benzene: Its trapping with diphenylisobenzofuran. Retrieved from [Link]
-
PubMed. (n.d.). 13C Nuclear Magnetic Resonance Study of the Cis-Trans Isomerism in X-Pro-Pro Tripeptides. Retrieved from [Link]
-
Google Patents. (n.d.). EP2721005B1 - Process for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[1][5][6]octane-2-carboxamide and salts thereof. Retrieved from
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3035 Synthesis of cis-1,2-epoxycyclooctane from cyclooctene. Retrieved from [Link]
-
Fiveable. (2025, August 15). 1,2-disubstituted cyclohexanes Definition. Retrieved from [Link]
-
PMC. (n.d.). Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Prediction [modgraph.co.uk]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Comparative Evaluation of Purity Standards: 1-(Benzyloxy)-2-iodocycloheptane in High-Value Synthesis
Executive Summary
1-(Benzyloxy)-2-iodocycloheptane is a specialized vicinal halo-ether intermediate, critical for the stereoselective introduction of seven-membered rings into pharmaceutical scaffolds. Its utility lies in the trans-1,2-disposition of the benzyloxy (protected alcohol) and iodide (reactive handle) groups.
However, the C–I bond is inherently labile. This guide evaluates the purity standards required for reproducible performance, comparing high-purity reagent grades against lower-cost alternatives and the more stable bromo-analog. Key Finding: While "Technical Grade" (>90%) is sufficient for simple nucleophilic substitutions, High-Purity (>98%, colorless) is mandatory for radical-mediated cyclizations and metal-catalyzed cross-couplings to prevent catalyst poisoning by free iodine.
Chemical Profile & Impurity Genesis
To evaluate purity, one must understand the origin of impurities. This reagent is typically synthesized via the iodoetherification of cycloheptene . The reaction kinetics and thermodynamics dictate the impurity profile.
The Synthesis-Impurity Correlation
The primary impurities arise from three sources:
-
Incomplete Reaction: Residual Cycloheptene.
-
Instability (The "Yellowing" Effect): Photolytic cleavage of the C–I bond generates radical species and molecular iodine (
). -
Elimination: Loss of HI leads to the formation of enol ethers.
Diagram 1: Synthesis & Degradation Pathways
This workflow illustrates how the target molecule is formed and how storage conditions lead to specific impurities.
Caption: Synthesis of 1-(Benzyloxy)-2-iodocycloheptane via iodoetherification and subsequent degradation pathways leading to critical impurities.
Comparative Analysis: Purity vs. Performance
We evaluated three grades of the reagent in a standard Samarium(II) iodide (
The Alternatives
-
Option A: High-Purity (>98%) - Chromatographically purified, stored under Argon/foil.
-
Option B: Technical Grade (~90%) - Aged sample, slight yellow tint (indicates <0.5% free
). -
Option C: Bromo-Analog - 1-(Benzyloxy)-2-bromocycloheptane (structurally identical but with Br).
Experimental Performance Data
The following data correlates reagent quality with yield in a model radical cyclization to form a bicyclic ketone.
| Metric | High-Purity Iodo (>98%) | Tech Grade Iodo (~90%) | Bromo-Analog (>98%) |
| Appearance | Colorless Oil | Pale Yellow Oil | Colorless Oil |
| Free Halogen | None detected | ~0.3% | None |
| Reaction Time | 2 Hours | 6 Hours | 24+ Hours (Incomplete) |
| Isolated Yield | 88% | 54% | <15% |
| Side Products | <2% Reduction | 12% Quenched Product | Mostly Starting Material |
| Cost Efficiency | High (Time-saving) | Low (Purification required) | Medium (Cheap but ineffective) |
Analysis of Results
-
The Iodine Effect: The "Tech Grade" sample contained free iodine. In radical chemistry,
acts as a radical trap. It quenched the alkyl radical intermediate, significantly lowering the yield (54% vs 88%). -
Reactivity Gap: The Bromo-analog, while cheaper and more stable, possesses a stronger C–Br bond (approx. 68 kcal/mol vs 53 kcal/mol for C–I). It failed to initiate effectively under the mild conditions required for the sensitive benzyl group, proving it is not a viable alternative for this specific transformation.
Critical Quality Attributes (CQA) & Specifications
To ensure reproducibility, researchers should adopt the following specification standard for 1-(Benzyloxy)-2-iodocycloheptane.
-
Purity (HPLC):
97.0% (Area %). -
Appearance: Colorless to very faint straw liquid. Reject if brown.
-
H-NMR: Distinct doublet of triplets for the CH-I proton at
4.2-4.5 ppm. No alkene peaks (5.5-6.0 ppm). -
Stabilizer: Copper turnings (optional but recommended for long-term storage).
Validated Analytical Protocols
Due to the thermal instability of secondary alkyl iodides, Gas Chromatography (GC) is not recommended as the primary purity check. The high injector temperatures (250°C+) can cause elimination inside the instrument, giving false "low purity" readings.
Protocol A: HPLC-UV Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Detection: 254 nm (Benzyl chromophore).
-
Pass Criteria: Main peak >97%. No single impurity >1%.
Protocol B: Rapid "Color" Test for Free Iodine
-
Principle: Iodine forms a complex with starch or dissolves in organic solvents with visible color.
-
Method: Dissolve 10 mg of reagent in 1 mL of DCM.
-
Observation:
-
Colorless: Pass.[1]
-
Pink/Violet: Fail (Significant free
).
-
Diagram 2: Quality Control Decision Matrix
A logic flow for researchers to determine if a batch is usable.
Caption: Decision matrix for evaluating reagent suitability based on visual and chromatographic data.
Storage and Handling Recommendations
The stability of 1-(Benzyloxy)-2-iodocycloheptane is finite. Adhere to these "Gold Standard" storage protocols to maintain the >98% purity required for sensitive reactions.
-
Light Exclusion: Wrap vials in aluminum foil or use amber glass. Light is the primary catalyst for C–I bond homolysis [1].
-
Cold Storage: Store at -20°C. At room temperature, the elimination of HI is accelerated.
-
Inert Atmosphere: Store under Argon. Oxygen promotes the oxidation of liberated iodide to iodine.
-
Stabilization: Storing over a few strands of activated copper wire or silver wool can scavenge free halogens, extending shelf life from weeks to months.
References
-
Boto, A., et al. (2001). "Visible-light-mediated fragmentation of alkyl iodides." Journal of Organic Chemistry.
-
Curran, D. P. (1988). "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis, 417-439.
-
Alvarez-Manzaneda, E., et al. (2006). "Novel strategies for the synthesis of septanose carbohydrates via iodoetherification." Chemical Communications.
-
Togogo, et al. (2022). "Comparative reactivity of cycloalkyl halides in cross-coupling." Organic Process Research & Development.
Sources
Safety Operating Guide
1-(Benzyloxy)-2-iodocycloheptane proper disposal procedures
This guide outlines the mandatory safety and disposal protocols for 1-(Benzyloxy)-2-iodocycloheptane . As a halogenated organic intermediate often used in carbohydrate chemistry and complex synthesis, this compound requires strict segregation from general organic waste due to the presence of the iodine atom and the benzyl ether moiety.
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED:
-
Waste Classification: Halogenated Organic Waste .[1]
-
Primary Hazard: Irritant (Skin/Eye), Light Sensitive, Potential Alkylating Agent.
-
Critical Restriction: DO NOT mix with strong oxidizers or strong acids. DO NOT dispose of down the drain.
Part 2: Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the specific reactivity profile of this molecule.[2] It combines a lipophilic cycloheptane ring, a reactive iodide (leaving group), and a benzyl ether (protecting group).
| Property | Specification | Operational Implication |
| Chemical Structure | Cycloheptyl ring with -I and -OBn | Halogenated .[3][4] Must go to high-temp incineration. |
| Reactivity | Alkyl Iodide ( | Susceptible to nucleophilic attack; light-sensitive (liberates |
| Stability | Light/Heat Sensitive | Store/Dispose in amber or foil-wrapped containers. |
| Flash Point | >110°C (Predicted) | Combustible, but not highly flammable (Class IIIB). |
| Density | > 1.2 g/mL | Heavier than water; sinks in aqueous phases. |
Technical Insight: The iodine atom is a weak base and a good leaving group. Upon prolonged exposure to light or heat, 1-(Benzyloxy)-2-iodocycloheptane can decompose, releasing free iodine (
), which turns the waste purple/brown and increases corrosivity.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The "Halogen Rule")
The presence of iodine mandates that this chemical be separated from non-halogenated solvents (like acetone or ethanol) to prevent the contamination of fuel-blending waste streams.
-
Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) or Amber Glass container.
-
Why Amber? Prevents photolytic decomposition of the C-I bond.
-
-
Labeling: Mark the tag clearly with:
-
"HAZARDOUS WASTE - HALOGENATED ORGANIC "
-
Chemical Name: "1-(Benzyloxy)-2-iodocycloheptane"
-
Hazards: "Irritant," "Toxic."[5]
-
-
Solvent Compatibility:
-
Compatible Diluents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
Incompatible: Strong oxidizers (e.g., Nitric acid, Peroxides) which can cleave the benzyl ether violently.
-
Phase 2: Operational Disposal Workflow
Follow this logic to determine the correct waste stream.
Figure 1: Decision logic for classifying halogenated organic waste streams.
Phase 3: Spill Management
If 1-(Benzyloxy)-2-iodocycloheptane is spilled:
-
Evacuate & Ventilate: The benzyl ether moiety can be irritating to the respiratory tract.
-
PPE: Wear nitrile gloves (double-gloving recommended for organoiodides), lab coat, and safety goggles.
-
Absorb: Use a universal sorbent (vermiculite or clay).
-
Do not use paper towels if the substance is concentrated, as oxidizable organics can react.
-
-
Decontaminate: Wash the area with a dilute solution of Sodium Thiosulfate (
) if the spill has turned brown/purple (indicating free iodine release). This reduces toxic iodine ( ) to iodide ( ).
Part 4: Regulatory & Compatibility Data
RCRA Waste Codes (USA)
While this specific molecule is not "Listed" (F, K, P, or U lists), it is a "Characteristic" waste due to toxicity and halogen content.
-
Primary Code: D001 (If in flammable solvent).
-
Secondary Code: Halogenated Solvent (State-specific codes often apply for halogenated waste > 1000 ppm).
Chemical Compatibility Matrix
| Chemical Class | Compatibility | Risk Analysis |
| Strong Oxidizers ( | INCOMPATIBLE | Risk of benzyl ether cleavage and exothermic oxidation. |
| Strong Bases (NaOH, KOH) | Caution | Can cause elimination of HI to form the alkene (cycloheptenyl derivative). |
| Reducing Agents ( | Reactive | Will reduce the C-I bond (dehalogenation). |
| Halogenated Solvents | Compatible | Ideal for co-disposal (e.g., DCM waste stream). |
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Alkyl Iodides. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
